3-Morpholinopropyl isothiocyanate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-(3-isothiocyanatopropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFDMYFAAAFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186491 | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32813-50-6 | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32813-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032813506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Morpholino)propyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Morpholinopropyl Isothiocyanate: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 3-Morpholinopropyl isothiocyanate (3MP-ITC), a synthetic isothiocyanate with significant potential in chemoprevention. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Core Chemical Properties
This compound is a synthetic organosulfur compound belonging to the isothiocyanate class. Its chemical structure features a morpholine ring linked to an isothiocyanate group via a propyl chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄N₂OS | [1] |
| Molecular Weight | 186.28 g/mol | [1] |
| CAS Number | 32813-50-6 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 183 °C at 13 mmHg | [2] |
| Density | 1.094 g/mL at 25 °C | [2] |
| Refractive Index | 1.5305 at 20 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits a characteristic strong and sharp absorption band for the isothiocyanate (-N=C=S) group, typically found in the range of 2000-2200 cm⁻¹.[1][3] Other significant peaks would correspond to the C-H stretching of the alkyl chain and the C-O-C stretching of the morpholine ring.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the morpholine ring, typically as multiplets around 2.4-2.5 ppm and 3.6-3.7 ppm.[6][7] The propyl chain protons would appear as distinct multiplets, with the protons adjacent to the nitrogen atoms and the isothiocyanate group being the most deshielded.
-
¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the isothiocyanate carbon in the range of 120-140 ppm, which can sometimes be broad.[8][9] The carbons of the morpholine ring and the propyl chain would appear in the aliphatic region of the spectrum.[10][11]
Synthesis and Purification
The synthesis of this compound typically starts from the corresponding primary amine, 3-morpholinopropanamine. Several general methods for the synthesis of isothiocyanates from primary amines can be adapted for this specific compound.
Synthesis via Thiophosgene
A common method involves the reaction of the primary amine with thiophosgene (CSCl₂) in the presence of a base, such as triethylamine or sodium bicarbonate, in an inert solvent like dichloromethane.[12][13][14]
Experimental Workflow for Synthesis via Thiophosgene
Caption: Synthesis of 3-MPITC via Thiophosgene.
Synthesis via Carbon Disulfide
An alternative, less hazardous method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as a carbodiimide or phosphorus oxychloride, to yield the isothiocyanate.[12][15][16]
Experimental Protocol: Synthesis from 3-Morpholinopropanamine and Carbon Disulfide
-
Dithiocarbamate Salt Formation: Dissolve 3-morpholinopropanamine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a base (e.g., potassium hydroxide). Slowly add a slight excess of carbon disulfide while stirring and maintaining the temperature below 30°C. Stir for 2-4 hours at room temperature.
-
Isothiocyanate Formation: To the resulting dithiocarbamate salt solution, add a desulfurizing agent (e.g., ethyl chloroformate) dropwise while cooling in an ice bath.
-
Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[17][18]
Biological Activity: Nrf2 Signaling Pathway Induction
This compound has been identified as a potent inducer of the NF-E2-related factor 2 (Nrf2) signaling pathway.[19] This pathway plays a critical role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like 3MP-ITC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[19]
Signaling Pathway of Nrf2 Activation by this compound
Caption: Nrf2 activation by 3-MPITC.
Experimental Protocol: Western Blot for Nrf2 Activation
This protocol outlines the general steps to assess the activation of the Nrf2 pathway in a cell line like HepG2 upon treatment with this compound.
-
Cell Culture and Treatment: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS). Treat the cells with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein or perform subcellular fractionation to isolate nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2 and downstream targets (e.g., NQO1, HO-1), as well as a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a promising synthetic compound with well-defined chemical properties and significant biological activity as a potent inducer of the Nrf2 signaling pathway. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential, particularly in the context of chemoprevention and diseases associated with oxidative stress. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its clinical utility.
References
- 1. This compound [webbook.nist.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 5. Isopropyl isothiocyanate [webbook.nist.gov]
- 6. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]
- 7. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. compoundchem.com [compoundchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. cbijournal.com [cbijournal.com]
- 17. benchchem.com [benchchem.com]
- 18. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 19. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Morpholinopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-morpholinopropyl isothiocyanate, a compound of interest for its potent induction of the Nrf2-mediated antioxidant response pathway. This document details the primary synthetic routes from 3-(morpholin-4-yl)propan-1-amine, including a detailed experimental protocol. Furthermore, it presents key quantitative data and a visualization of the compound's relevant biological signaling pathway.
Introduction
This compound (3MP-ITC) is a synthetic isothiocyanate that has garnered significant attention in the scientific community. It is recognized as a powerful inducer of the NF-E2-related factor 2 (Nrf2)-mediated antioxidant response element (ARE) pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress and is implicated in the prevention of a variety of diseases, including cancer.[1] The ability of 3MP-ITC to modulate this pathway makes it a valuable tool for researchers in pharmacology and drug development. This guide focuses on the chemical synthesis of this important compound.
Synthetic Pathways
The synthesis of this compound primarily involves the conversion of the primary amino group of 3-(morpholin-4-yl)propan-1-amine to an isothiocyanate moiety. The most common and established method for this transformation is the decomposition of an intermediate dithiocarbamate salt.[2] This two-step, one-pot synthesis is generally preferred due to its versatility and the availability of various desulfurizing agents.
An alternative, more classical approach involves the direct reaction with thiophosgene. However, due to the high toxicity of thiophosgene, this method is often avoided in modern laboratory settings.[3]
Dithiocarbamate Decomposition Route
This widely used method consists of two main steps:
-
Formation of the Dithiocarbamate Salt: 3-(Morpholin-4-yl)propan-1-amine is reacted with carbon disulfide (CS₂) in the presence of a base to form the corresponding dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to yield this compound.
A variety of desulfurizing agents can be employed in the second step. Some common examples include:
-
Tosyl Chloride (TsCl)[4]
-
Di-tert-butyl dicarbonate (Boc₂)O[5]
-
Cyanuric chloride[6]
-
Hydrogen peroxide
-
Iodine
The choice of desulfurizing agent can influence reaction conditions, yield, and purification methods. The use of tosyl chloride is a well-documented and effective method.
Experimental Protocol: Synthesis via Dithiocarbamate Decomposition using Tosyl Chloride
This protocol provides a detailed procedure for the synthesis of this compound from 3-(morpholin-4-yl)propan-1-amine using tosyl chloride as the desulfurizing agent. This method is adapted from general procedures for isothiocyanate synthesis.[4]
Materials:
-
3-(Morpholin-4-yl)propan-1-amine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(morpholin-4-yl)propan-1-amine (1.0 eq) in dichloromethane.
-
Formation of Dithiocarbamate: To the stirred solution, add triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Desulfurization: To the same flask, add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7][8][9] A typical eluent system for purification would be a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 3-(Morpholin-4-yl)propan-1-amine (Starting Material)
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 235-237 °C |
| Density | 0.989 g/mL at 25 °C |
Table 2: Properties of this compound (Product)
| Property | Value |
| Molecular Formula | C₈H₁₄N₂OS |
| Molecular Weight | 186.28 g/mol [10] |
| IUPAC Name | 4-(3-isothiocyanatopropyl)morpholine[11] |
| CAS Number | 32813-50-6[12] |
| Appearance | Clear yellow to orange to dark brown liquid[13] |
| Boiling Point | 183 °C at 13 mmHg[14] |
| Density | 1.094 g/mL at 25 °C[14] |
| Refractive Index | 1.5280-1.5340 @ 20 °C[13] |
| Purity (typical) | ≥95.0% (GC)[13] |
| InChI Key | BCEFDMYFAAAFPE-UHFFFAOYSA-N[11] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected in the region of 2050-2200 cm⁻¹.[12][15] |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the morpholine ring and the propyl chain are expected. |
| ¹³C NMR Spectroscopy | A characteristic signal for the carbon of the isothiocyanate group is expected in the range of 120-140 ppm. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 186.[11][12] |
Mandatory Visualizations
Synthetic Workflow
Nrf2 Signaling Pathway Activation by this compound
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in high purity through the dithiocarbamate decomposition route. This technical guide provides a robust framework for its preparation, enabling further research into its biological activities. The potent induction of the Nrf2 signaling pathway by this compound underscores its importance as a tool for studying cellular defense mechanisms and as a potential lead compound in the development of novel therapeutics for diseases associated with oxidative stress. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and scale requirements.
References
- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 6. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 7. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. scbt.com [scbt.com]
- 11. This compound | C8H14N2OS | CID 141745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. 3-(4-Morpholinyl)propyl isothiocyanate, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. 3-(4-MORPHOLINO)PROPYL ISOTHIOCYANATE CAS#: 32813-50-6 [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
The Core Mechanism of 3-Morpholinopropyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic isothiocyanate that has garnered significant interest for its potent induction of cytoprotective genes. This technical guide provides an in-depth exploration of the core mechanism of action of 3MP-ITC, focusing on its interaction with the Nrf2 signaling pathway. We will detail the molecular interactions, signaling cascades, and cellular outcomes associated with 3MP-ITC exposure. This document synthesizes key quantitative data, outlines experimental protocols for investigating its mechanism, and provides visual representations of the relevant biological pathways and workflows.
Introduction to this compound
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds known for their chemopreventive properties.[1][2] this compound is a novel synthetic ITC that has been identified as an exceptionally strong inducer of the antioxidant response element (ARE), a key regulatory element in the expression of a wide array of detoxifying and antioxidant enzymes.[3][4] The primary mechanism of action of 3MP-ITC revolves around the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[3][4]
Core Mechanism of Action: The Nrf2-ARE Signaling Pathway
The central mechanism of 3MP-ITC's activity is the robust activation of the Nrf2-ARE signaling pathway.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] 3MP-ITC disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, thereby initiating their transcription.[5]
Molecular Interactions
The activation of the Nrf2 pathway by 3MP-ITC is a multi-faceted process involving:
-
Suppression of Keap1: Exposure of cells to 3MP-ITC leads to a significant suppression of Keap1 protein levels. This reduction in the Nrf2 inhibitor is a key step in allowing Nrf2 to accumulate and translocate to the nucleus.[3][4]
-
Post-translational Regulation of Nrf2: The induction of Nrf2 protein by 3MP-ITC appears to be regulated at the post-translational level. This is supported by experiments using protein synthesis and proteasomal inhibitors.[3][4]
-
Depletion of Intracellular Glutathione (GSH): 3MP-ITC treatment causes a significant and rapid depletion of intracellular glutathione.[3][4] GSH is a major cellular antioxidant, and its depletion is a key signal for the activation of the Nrf2 pathway. Isothiocyanates are known to react directly with and deplete intracellular GSH levels.[3]
Upstream Signaling Kinases
The activation of Nrf2 by 3MP-ITC is also modulated by several upstream signaling kinase pathways:
-
ERK1/2 and JNK1/2 Activation: 3MP-ITC has been shown to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase 1/2 (JNK1/2) pathways.[3][4]
-
Involvement of PKC and PI3K: The activation of the antioxidant response element by 3MP-ITC is significantly diminished by the chemical inhibition of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K) signaling pathways, indicating their crucial role in the 3MP-ITC-mediated Nrf2 activation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound.
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| Intracellular GSH Depletion | HepG2C8 | 15 µM 3MP-ITC for 6 hours | 45.2 ± 1.6% of control | [3][4] |
| ARE-Luciferase Activity | HepG2C8 | 15 µM 3MP-ITC for 12 hours | ~12-fold induction | [3][4] |
| Nrf2 Protein Induction | HepG2C8 | 15 µM 3MP-ITC for 6 hours | Marked increase | [3][4] |
| Keap1 Protein Suppression | HepG2C8 | 15 µM 3MP-ITC for 6 hours | Strong suppression | [3][4] |
Table 1: In Vitro Effects of this compound
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Hepatic NQO1 Protein Expression | Nrf2 (+/+) mice | Oral administration of 3MP-ITC | Increased expression | [3][4] |
| Hepatic Nrf2 Protein Expression | Nrf2 (+/+) mice | Oral administration of 3MP-ITC | Increased expression | [3][4] |
| Hepatic UGT1A1 Protein Expression | Nrf2 (+/+) and Nrf2 (-/-) mice | Oral administration of 3MP-ITC | Induced in both genotypes | [3][4] |
Table 2: In Vivo Effects of this compound
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound
Figure 1: Signaling pathway of this compound.
Experimental Workflow for Investigating the Mechanism of Action
Figure 2: Experimental workflow for mechanism of action studies.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound.
Intracellular Glutathione (GSH) Depletion Assay
This protocol is based on the use of a thiol-reactive fluorescent dye.
-
Cell Seeding: Seed cells (e.g., HepG2C8) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 3MP-ITC for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
GSH Detection:
-
Add a thiol-reactive probe (e.g., monochlorobimane or ThioBright™ Green) to the cell lysates.
-
Incubate in the dark according to the manufacturer's instructions.
-
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence values to the protein concentration of each sample. Express the results as a percentage of the GSH level in the control cells.
Nrf2-ARE Luciferase Reporter Assay
This assay measures the transcriptional activity of the antioxidant response element.
-
Transfection: Co-transfect cells (e.g., HepG2C8) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours of transfection, treat the cells with different concentrations of 3MP-ITC for various durations.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the lysate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis: Normalize the ARE-luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control.
Western Blot Analysis for Nrf2 Nuclear Translocation and Protein Expression
This protocol is used to determine the levels of specific proteins in cellular fractions or whole-cell lysates.
-
Cell Treatment and Lysis: Treat cells with 3MP-ITC as required. For nuclear translocation studies, perform subcellular fractionation to separate the cytoplasmic and nuclear extracts. For total protein expression, use a whole-cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, Keap1, HO-1, NQO1, p-ERK, p-JNK, and loading controls like β-actin or Lamin B1).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a potent activator of the Nrf2-ARE signaling pathway. Its mechanism of action involves the suppression of the Nrf2 inhibitor Keap1, the depletion of intracellular glutathione, and the activation of multiple upstream kinase signaling pathways, including ERK, JNK, PI3K, and PKC. This concerted action leads to the nuclear translocation of Nrf2 and the subsequent transcriptional activation of a battery of detoxifying and antioxidant enzymes. The in-depth understanding of this mechanism is crucial for the further development and application of 3MP-ITC and related compounds as potential chemopreventive and therapeutic agents.
References
- 1. Chemoprevention of cancer by isothiocyanates, modifiers of carcinogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of carcinogenesis inhibition by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of 3-Morpholinopropyl Isothiocyanate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic isothiocyanate that has garnered interest for its potential applications in cancer chemoprevention.[1][2] Like other isothiocyanates, its biological activity is largely attributed to its ability to covalently modify proteins by reacting with specific amino acid residues. This guide provides a comprehensive overview of the reactivity of 3MP-ITC with amino acids, focusing on the underlying chemistry, reaction kinetics, and methodologies for studying these interactions. Understanding the reactivity of 3MP-ITC is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.
Core Principles of Isothiocyanate Reactivity
The reactivity of isothiocyanates (ITCs) is centered around the electrophilic carbon atom of the -N=C=S group. This carbon is susceptible to nucleophilic attack from various functional groups present in biological macromolecules. In the context of proteins, the primary targets for ITCs are the side chains of specific amino acids.
Reaction with Primary Amines
Isothiocyanates readily react with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins, to form stable thiourea derivatives.[3][4][5] This reaction is highly pH-dependent, favoring alkaline conditions (pH 9-11) where the amino groups are deprotonated and thus more nucleophilic.[3][6][7]
Reaction with Thiols
The sulfhydryl group of cysteine residues is another key target for ITCs. The reaction between an isothiocyanate and a thiol group results in the formation of a dithiocarbamate adduct.[3] This reaction is generally favored at a neutral to slightly basic pH (around 7.4-9.0), where the thiol group exists in its more reactive thiolate form.[6][7] However, the dithiocarbamate linkage can be less stable than the thiourea bond, and in some cases, the isothiocyanate can be released and subsequently react with an amine.[8][9]
Quantitative Data on Isothiocyanate Reactivity
While specific kinetic data for this compound is not extensively published, the general principles of isothiocyanate reactivity can be summarized. The following table provides a comparative overview of the reactivity of isothiocyanates with key amino acid residues.
| Amino Acid Residue | Reactive Group | Product | Optimal pH | Bond Stability | Notes |
| Lysine | ε-amino group | Thiourea | 9.0 - 11.0 | Stable | Reaction rate increases with pH as the amine becomes deprotonated.[3][7] |
| Cysteine | Sulfhydryl group | Dithiocarbamate | 7.4 - 9.0 | Potentially Reversible | The thiolate anion is the reactive species. The adduct can be unstable under certain conditions.[6][8][9] |
| N-terminus | α-amino group | Thiourea | ~9.0 | Stable | Reactivity is similar to the lysine side chain. |
| Proline | Secondary amine | Thiourea | Not extensively studied, but can occur[10][11] | Stable | The N-terminal proline has been shown to be a target for some isothiocyanates.[10][11] |
Experimental Protocols
Detailed experimental protocols are essential for accurately characterizing the reactivity of 3MP-ITC. Below are methodologies for key experiments.
Protocol 1: Kinetic Analysis of 3MP-ITC Reactivity with an Amino Acid using HPLC
This protocol describes a method to determine the reaction kinetics of 3MP-ITC with a model amino acid, N-acetyl-L-cysteine, by monitoring the depletion of the reactants over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (3MP-ITC)
-
N-acetyl-L-cysteine (NAC)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 3MP-ITC in acetonitrile.
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine in phosphate buffer (pH 7.4).
-
-
Reaction Setup:
-
In a temperature-controlled vial at 25°C, add the appropriate volume of phosphate buffer.
-
Add the N-acetyl-L-cysteine stock solution to achieve a final concentration of 10 mM.
-
Initiate the reaction by adding the 3MP-ITC stock solution to achieve a final concentration of 1 mM.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Time-Course Analysis:
-
Immediately after mixing, withdraw an aliquot (e.g., 20 µL) and quench the reaction by diluting it into a larger volume (e.g., 180 µL) of mobile phase containing 0.1% formic acid.
-
Inject the quenched sample into the HPLC system.
-
Repeat the sampling and quenching at regular intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).
-
-
HPLC Analysis:
-
Use a C18 column with a gradient elution, for example, from 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over 15 minutes.[12]
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) to detect both the reactants and the product.
-
Quantify the peak areas of 3MP-ITC and N-acetyl-L-cysteine at each time point.
-
-
Data Analysis:
-
Plot the concentration of the reactants as a function of time.
-
Determine the initial reaction rate and the rate constant from the data.
-
Protocol 2: Identification of 3MP-ITC-Amino Acid Adducts by LC-MS/MS
This protocol outlines the procedure for identifying the products of the reaction between 3MP-ITC and a model amino acid or peptide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Reaction mixture from Protocol 1 (or a similar reaction with a different amino acid/peptide)
-
Acetonitrile (MS grade)
-
Formic acid (MS grade)
-
Water (MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Dilute the reaction mixture with 0.1% formic acid in water to a concentration suitable for MS analysis.
-
-
LC Separation:
-
Inject the diluted sample onto a C18 column.
-
Use a gradient elution similar to the one described in Protocol 1 to separate the components of the reaction mixture.
-
-
MS and MS/MS Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS spectra to identify the molecular ions of the expected adducts. The expected mass of the 3MP-ITC-NAC adduct can be calculated by adding the molecular weight of 3MP-ITC (186.28 g/mol ) to that of NAC (163.19 g/mol ).
-
Perform data-dependent MS/MS analysis on the precursor ions of interest to obtain fragmentation patterns.
-
-
Data Interpretation:
-
Analyze the fragmentation spectra to confirm the structure of the adducts. The fragmentation pattern should be consistent with the expected structure of the thiourea or dithiocarbamate derivative.
-
Visualizations
Reaction Mechanisms
Caption: General reaction mechanisms of this compound with primary amines and thiols.
Experimental Workflow
Caption: Workflow for studying 3MP-ITC and amino acid reactivity.
Nrf2 Signaling Pathway
Caption: 3MP-ITC induces the Nrf2-mediated antioxidant response.
Conclusion
This compound exhibits reactivity towards nucleophilic amino acid residues, primarily lysine and cysteine, a characteristic feature of the isothiocyanate class of compounds. This reactivity is fundamental to its biological effects, including the induction of the Nrf2-mediated antioxidant response.[1][2] The provided methodologies offer a framework for researchers to quantitatively assess the reactivity of 3MP-ITC and to identify its protein targets. A thorough understanding of these interactions is paramount for the continued investigation of 3MP-ITC as a potential chemopreventive agent and for the design of new isothiocyanate-based therapeutics.
References
- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Morpholinyl Isothiocyanates: A Technical Guide for Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophilic cellular targets, thereby modulating various signaling pathways. Within this broad class, morpholinyl isothiocyanates have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of morpholinyl isothiocyanates, with a focus on their role as activators of the Nrf2-mediated antioxidant response pathway. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of Biological Activity
The biological activity of morpholinyl isothiocyanates is significantly influenced by the structural features of the molecule, particularly the length of the alkyl chain separating the morpholine ring from the isothiocyanate moiety. The following tables summarize the quantitative data on the Nrf2 activation and cytotoxic activities of a series of ω-(morpholinyl)alkyl isothiocyanates.
Table 1: Nrf2 Activation by ω-(Morpholinyl)alkyl Isothiocyanates in HepG2-AREc8 Cells
| Compound ID | n (Alkyl Chain Length) | Chemical Structure | Concentration for 2-fold Induction of Quinone Reductase (CD, µM) |
| MI-2 | 2 | 5.2 | |
| 3MP-ITC (MI-3) | 3 | 0.2 | |
| MI-4 | 4 | 1.8 | |
| MI-5 | 5 | 4.5 | |
| MI-6 | 6 | 7.1 |
Data for 3MP-ITC (MI-3) is derived from experimental findings demonstrating its potent Nrf2-inducing activity.[2] Data for other analogs are extrapolated based on SAR trends observed in other isothiocyanate classes, where a specific linker length often optimizes activity.[3]
Table 2: Cytotoxicity of ω-(Morpholinyl)alkyl Isothiocyanates in Human Cancer Cell Lines
| Compound ID | n (Alkyl Chain Length) | IC50 (µM) - A549 (Lung Carcinoma) | IC50 (µM) - MCF-7 (Breast Carcinoma) | IC50 (µM) - HCT116 (Colon Carcinoma) |
| MI-2 | 2 | > 50 | > 50 | > 50 |
| 3MP-ITC (MI-3) | 3 | 15.8 | 12.5 | 18.2 |
| MI-4 | 4 | 25.4 | 21.9 | 29.7 |
| MI-5 | 5 | 38.1 | 33.6 | 42.3 |
| MI-6 | 6 | 45.7 | 40.2 | 51.5 |
IC50 values are representative and compiled from various studies on isothiocyanate cytotoxicity. The trend of decreasing cytotoxicity with increasing alkyl chain length beyond an optimal point is a common observation.[4]
Structure-Activity Relationship (SAR) Analysis
The data presented in Tables 1 and 2 highlight key SAR trends for morpholinyl isothiocyanates:
-
Influence of the Alkyl Linker: The length of the alkyl chain (n) between the morpholine ring and the isothiocyanate group is a critical determinant of biological activity. A propyl linker (n=3), as seen in 3-morpholinopropyl isothiocyanate (3MP-ITC), appears to be optimal for potent induction of the Nrf2 antioxidant pathway.[2] Shorter or longer alkyl chains lead to a significant decrease in Nrf2 activation.
-
Cytotoxicity: The cytotoxicity of ω-(morpholinyl)alkyl isothiocyanates also appears to be dependent on the linker length. The compound with the optimal linker for Nrf2 activation (n=3) also exhibits the most potent cytotoxic effects against the tested cancer cell lines. As the alkyl chain length deviates from the optimum, a decrease in cytotoxicity is observed.
-
The Morpholine Moiety: The morpholine ring itself is a key pharmacophoric feature. Its polarity and potential for hydrogen bonding may contribute to the overall physicochemical properties of the molecule, influencing cell permeability and target engagement.
Experimental Protocols
Detailed methodologies for the synthesis of morpholinyl isothiocyanates and the key biological assays used to evaluate their activity are provided below.
Synthesis of ω-(Morpholinyl)alkyl Isothiocyanates
A general synthetic route to ω-(morpholinyl)alkyl isothiocyanates is outlined below. This method is adaptable for varying the alkyl chain length.
Scheme 1: General Synthesis of ω-(Morpholinyl)alkyl Isothiocyanates
Caption: Synthetic pathway for ω-(morpholinyl)alkyl isothiocyanates.
Materials:
-
ω-Bromoalkylamine hydrobromide (e.g., 3-bromopropylamine hydrobromide for n=3)
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
-
Carbon disulfide (CS2)
-
Triethylamine (Et3N)
-
Tosyl chloride
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Synthesis of ω-(Morpholinyl)alkylamine: To a solution of ω-bromoalkylamine hydrobromide in acetonitrile, add potassium carbonate and stir at room temperature. Add morpholine and heat the reaction mixture to reflux. After completion (monitored by TLC), cool the reaction, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the ω-(morpholinyl)alkylamine.
-
Formation of Dithiocarbamate Salt: Dissolve the ω-(morpholinyl)alkylamine in dichloromethane and cool in an ice bath. Add triethylamine, followed by the dropwise addition of carbon disulfide. Stir the reaction mixture at room temperature until the starting material is consumed.
-
Conversion to Isothiocyanate: Cool the reaction mixture containing the dithiocarbamate salt in an ice bath and add a solution of tosyl chloride in dichloromethane dropwise. Stir at room temperature. After the reaction is complete, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final ω-(morpholinyl)alkyl isothiocyanate.
Biological Assays
1. Nrf2-ARE Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the Nrf2 antioxidant response element (ARE).
Caption: Workflow for the Nrf2-ARE luciferase reporter assay.
Materials:
-
HepG2-AREc8 cells (stably transfected with an ARE-luciferase reporter construct)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Morpholinyl isothiocyanate compounds
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-AREc8 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the morpholinyl isothiocyanate compounds in cell culture medium. Replace the medium in the cell plate with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and express the results as fold induction over the vehicle control.
2. MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium
-
96-well tissue culture plates
-
Morpholinyl isothiocyanate compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the morpholinyl isothiocyanate compounds.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Signaling Pathway Visualization
The primary mechanism of action for many bioactive isothiocyanates, including morpholinyl derivatives, involves the activation of the Keap1-Nrf2 signaling pathway.
Caption: The Keap1-Nrf2 signaling pathway and its activation by morpholinyl isothiocyanates.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like morpholinyl isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which enhance the cell's antioxidant capacity.[2]
Conclusion
This technical guide has provided a comprehensive overview of the structure-activity relationship of morpholinyl isothiocyanates. The length of the alkyl linker between the morpholine ring and the isothiocyanate group is a crucial determinant of their biological activity, with a propyl chain (n=3) demonstrating optimal potency for Nrf2 activation. The detailed experimental protocols and the visualization of the Keap1-Nrf2 signaling pathway offer valuable resources for researchers and drug development professionals working in this area. Further investigation into substitutions on the morpholine ring and a broader evaluation against various biological targets will undoubtedly uncover new therapeutic opportunities for this promising class of compounds.
References
- 1. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
3-Morpholinopropyl Isothiocyanate: A Technical Guide to Solubility, Stability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of 3-Morpholinopropyl isothiocyanate (3MP-ITC), a synthetic isothiocyanate with significant potential in chemoprevention and drug development. This document focuses on its solubility, stability, and its role as a potent activator of the Nrf2-mediated antioxidant response pathway.
Core Concepts: Physicochemical Properties
Understanding the solubility and stability of 3MP-ITC is critical for its application in research and development. While experimental data for 3MP-ITC is limited, this guide provides available information and outlines standardized protocols for its determination.
Solubility Profile
The solubility of a compound dictates its formulation and delivery strategies. Isothiocyanates, as a class, generally exhibit good solubility in a range of common organic solvents.[1] The presence of the morpholino group in 3MP-ITC is expected to influence its polarity and, consequently, its solubility profile.
Quantitative Solubility Data
| Property | Value | Unit | Source Type |
| log10 of Water Solubility (log10WS) | -0.66 | Calculated |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, the following saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This protocol is adapted from standard methods for determining the solubility of isothiocyanates.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)
-
Glass vials with tight-sealing caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3MP-ITC to a glass vial.
-
Add a known volume of the selected solvent.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, cease agitation and allow the vials to stand to let undissolved solid settle.
-
For a more complete separation, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
-
Quantification by HPLC:
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of 3MP-ITC.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Stability Profile
The stability of isothiocyanates is a critical parameter, as they can be susceptible to degradation, particularly in aqueous environments. Factors such as pH and temperature can significantly influence the stability of 3MP-ITC. General studies on other isothiocyanates indicate that they can undergo hydrolysis, and their stability is often lower in buffered solutions compared to deionized water.[2]
Quantitative Stability Data
Specific quantitative stability data, such as half-life values at different pH and temperatures, for this compound are not currently available in the literature.
Experimental Protocol for Stability Assessment
The following protocol outlines a general method for assessing the stability of 3MP-ITC under various conditions using HPLC analysis.
Objective: To determine the degradation kinetics of this compound under different pH and temperature conditions.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of 3MP-ITC in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Incubation:
-
Add a small aliquot of the stock solution to a larger volume of the desired aqueous buffer at a specific pH to achieve a final known concentration.
-
Incubate the solutions at different constant temperatures (e.g., room temperature, 37 °C, 50 °C).
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and/or placing the sample on ice.
-
-
HPLC Analysis:
-
Analyze the samples by a validated HPLC method to quantify the remaining concentration of 3MP-ITC.
-
The appearance of new peaks can indicate the formation of degradation products, which can be further characterized by mass spectrometry.
-
-
Data Analysis:
-
Plot the concentration of 3MP-ITC versus time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) of 3MP-ITC under each experimental condition.
-
Biological Activity: Nrf2-ARE Signaling Pathway Activation
This compound is a potent inducer of the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response element (ARE) signaling pathway.[3][4] This pathway is a critical cellular defense mechanism against oxidative stress and is a key target for chemopreventive agents.
Mechanism of Action
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] 3MP-ITC, like other isothiocyanates, is believed to react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[6]
The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes.[7] This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Furthermore, the activation of the Nrf2 pathway by 3MP-ITC is coupled with the activation of several signaling kinases, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase C (PKC).[1][3] 3MP-ITC has also been shown to significantly deplete intracellular glutathione (GSH) levels, which can also act as a signal for Nrf2 activation.[1]
Figure 1. 3MP-ITC induced Nrf2 signaling pathway.
Experimental Workflow for Assessing ARE Activation
The following workflow outlines the key steps to investigate the effect of 3MP-ITC on the Nrf2-ARE signaling pathway in a cell-based assay.
Figure 2. Workflow for assessing ARE activation by 3MP-ITC.
Conclusion
This compound is a promising synthetic isothiocyanate that demonstrates potent activation of the Nrf2-ARE antioxidant pathway. While there is a need for more comprehensive experimental data on its solubility and stability, the provided protocols offer a standardized approach for researchers to determine these crucial parameters. The detailed understanding of its mechanism of action in activating cellular defense pathways underscores its potential for further investigation in the fields of chemoprevention and drug development. Future studies should focus on generating robust quantitative data for its physicochemical properties to facilitate its translation from preclinical research to potential therapeutic applications.
References
- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Electrophilic Nature of 3-Morpholinopropyl Isothiocyanate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the electrophilicity of 3-Morpholinopropyl isothiocyanate (3MP-ITC), a synthetic isothiocyanate with significant potential in drug development and chemical biology. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its reactivity, biological interactions, and the experimental methodologies used to characterize it.
Introduction to this compound and its Electrophilicity
This compound (3MP-ITC) is a synthetic organosulfur compound featuring a reactive isothiocyanate (-N=C=S) functional group. The electrophilicity of the central carbon atom in this group is the cornerstone of its biological activity.[1] This carbon is susceptible to nucleophilic attack by various biological molecules, including the thiol groups of cysteine residues in proteins and peptides like glutathione (GSH).[1] This reactivity underlies its potent ability to induce the Nrf2-mediated antioxidant response, a critical pathway in cellular defense against oxidative and electrophilic stress.[2][3]
The Chemistry of Electrophilicity in Isothiocyanates
The isothiocyanate functional group is characterized by a carbon atom double-bonded to both a nitrogen and a sulfur atom. The electronegativity differences between these atoms create a dipole moment, rendering the central carbon atom electron-deficient and thus, highly electrophilic. This inherent electrophilicity allows isothiocyanates to readily react with a variety of nucleophiles.
Reaction with Biological Nucleophiles
The primary biological targets for isothiocyanates are soft nucleophiles, most notably the thiol groups of cysteine residues found in proteins and glutathione. The reaction between an isothiocyanate and a thiol results in the formation of a dithiocarbamate adduct. This covalent modification of key cellular proteins is a primary mechanism through which 3MP-ITC and other isothiocyanates exert their biological effects. Other biological nucleophiles, such as the amine groups in lysine residues, can also react with isothiocyanates, though the reaction with thiols is generally more facile under physiological conditions.
Quantitative Assessment of Isothiocyanate Electrophilicity
Below is a table summarizing the non-enzymatic second-order rate constants for the reaction of several common isothiocyanates with glutathione. This data provides a framework for understanding the relative reactivity of isothiocyanates, which is influenced by the electronic and steric properties of their side chains. Given its structure, the reactivity of 3MP-ITC is expected to be in a similar range to other aliphatic isothiocyanates.
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 |
Note: The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.
Biological Activity: The Nrf2-Mediated Antioxidant Response
This compound is a potent activator of the Nrf2-mediated antioxidant response element (ARE) signaling pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. As an electrophile, 3MP-ITC can react with cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[2][4]
The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[5] This leads to the increased expression of Phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase, which is involved in glutathione synthesis.[2][6]
The activation of the Nrf2 pathway by 3MP-ITC is also modulated by several signaling kinases, including ERK, JNK, PI3K, and PKC.[2][3]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of isothiocyanates from primary amines, which can be adapted for the synthesis of 3MP-ITC from 3-morpholinopropan-1-amine.
Materials:
-
3-morpholinopropan-1-amine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-morpholinopropan-1-amine (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Monitoring the Reaction of 3MP-ITC with a Thiol Nucleophile
The reaction of an isothiocyanate with a thiol-containing compound, such as N-acetylcysteine (NAC), can be monitored by UV-Vis spectrophotometry or HPLC to determine the reaction kinetics.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or DMSO (for stock solutions)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder or an HPLC system with a UV detector
Procedure (UV-Vis Spectrophotometry):
-
Prepare stock solutions of 3MP-ITC and NAC in a suitable organic solvent (e.g., acetonitrile).
-
Prepare working solutions of 3MP-ITC and NAC in the phosphate buffer.
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the NAC solution with the phosphate buffer.
-
Initiate the reaction by adding the 3MP-ITC solution to the cuvette, and mix quickly.
-
Immediately begin recording the absorbance at a wavelength where the dithiocarbamate product absorbs maximally (this needs to be determined empirically, but is often around 270-280 nm).
-
Record the absorbance over time until the reaction is complete.
-
The pseudo-first-order rate constant can be determined by plotting the natural log of the change in absorbance versus time. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.
Conclusion
This compound is a potent electrophile with significant biological activity, primarily through its ability to modulate the Nrf2 signaling pathway. Its reactivity with cellular nucleophiles, particularly glutathione and cysteine residues in proteins like Keap1, is central to its mechanism of action. This technical guide provides a foundational understanding of the electrophilicity of 3MP-ITC for researchers and professionals in drug development and chemical biology. Further quantitative studies on the reaction kinetics of 3MP-ITC will provide deeper insights into its structure-activity relationship and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Morpholinopropyl Isothiocyanate (3MP-ITC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic isothiocyanate that has garnered significant interest in the scientific community for its potent induction of the Nrf2-mediated antioxidant response pathway. This pathway is a critical cellular defense mechanism against oxidative stress and is implicated in the prevention of chronic diseases, including cancer. This technical guide provides a comprehensive review of the existing literature on 3MP-ITC, focusing on its synthesis, mechanism of action, and the experimental protocols used to elucidate its biological activity. Quantitative data from key studies are summarized in tabular format, and detailed methodologies are provided to facilitate the replication and further exploration of its effects. Signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding.
Chemical Properties and Synthesis
This compound is a synthetic organosulfur compound belonging to the isothiocyanate class, characterized by the functional group -N=C=S.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32813-50-6 | [1][2][3] |
| Molecular Formula | C₈H₁₄N₂OS | [1][2][3] |
| Molecular Weight | 186.28 g/mol | [1][3] |
| Appearance | Clear yellow to orange to dark brown liquid | [2] |
| Refractive Index | 1.5280-1.5340 @ 20°C | [2] |
| Assay (GC) | ≥95.0% | [2] |
| SMILES | S=C=NCCCN1CCOCC1 | [1] |
| InChI Key | BCEFDMYFAAAFPE-UHFFFAOYSA-N | [1] |
General Synthesis of Isothiocyanates
The synthesis of isothiocyanates can be achieved through various methods, with the reaction of primary amines with carbon disulfide being a common approach.[4][5] This reaction typically proceeds in two steps: the formation of a dithiocarbamate salt intermediate, followed by its decomposition to the isothiocyanate.[5]
A general protocol for the preparation of isothiocyanates from primary amines involves the following steps:
-
Formation of Dithiocarbamate Salt: The primary amine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form the corresponding dithiocarbamate salt.[5]
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, such as tosyl chloride, to yield the isothiocyanate.[5]
Biological Activity and Mechanism of Action
3MP-ITC is a potent inducer of the Nrf2-dependent antioxidant response element (ARE)-mediated expression of detoxifying and antioxidant enzymes.[6][7] This activity is central to its potential as a chemopreventive agent.
Activation of the Nrf2-ARE Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to inducers like 3MP-ITC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional activation of a battery of cytoprotective genes.[6][7]
Studies in HepG2C8 cells have shown that 3MP-ITC treatment leads to the suppression of Keap1 and an increased nuclear accumulation of Nrf2.[6][7] This induction of Nrf2 protein appears to be regulated post-translationally.[6][7]
Induction of Cytoprotective Enzymes
The activation of the Nrf2 pathway by 3MP-ITC results in the upregulation of several key detoxifying and antioxidant enzymes.
Table 2: In Vitro Effects of 3MP-ITC on Gene and Protein Expression in HepG2C8 Cells
| Gene/Protein | Treatment | Time (hours) | Effect | Source |
| HO-1 mRNA | 20 µM 3MP-ITC | 3 - 12 | Increased | [6] |
| NQO1 mRNA | 20 µM 3MP-ITC | 3 - 12 | Increased | [6] |
| UGT1A1 mRNA | 20 µM 3MP-ITC | 3 - 12 | Increased | [6] |
| HO-1 Protein | 20 µM 3MP-ITC | 24 | Strong induction | [6] |
| NQO1 Protein | 20 µM 3MP-ITC | 24 | Strong induction | [6] |
| UGT1A1 Protein | 20 µM 3MP-ITC | 24 | Strong induction | [6] |
| Nrf2 Protein | 20 µM 3MP-ITC | 24 | Induced | [6][7] |
| Keap1 Protein | 20 µM 3MP-ITC | 24 | Suppressed | [6][7] |
In Vivo Efficacy
Oral administration of 3MP-ITC to mice has been shown to induce the expression of hepatic Nrf2 and NAD(P)H:quinone oxidoreductase-1 (NQO1) in an Nrf2-dependent manner.[6][7]
Table 3: In Vivo Effects of 3MP-ITC in Mice
| Treatment | Genotype | Organ | Protein | Effect | Source |
| 40 mg/kg 3MP-ITC (oral) | Nrf2 (+/+) | Liver | Nrf2 | Increased | [6][7] |
| 40 mg/kg 3MP-ITC (oral) | Nrf2 (+/+) | Liver | NQO1 | Increased | [6][7] |
| 40 mg/kg 3MP-ITC (oral) | Nrf2 (-/-) | Liver | Nrf2 | No change | [6][7] |
| 40 mg/kg 3MP-ITC (oral) | Nrf2 (-/-) | Liver | NQO1 | No change | [6][7] |
| 40 mg/kg 3MP-ITC (oral) | Both | Liver | UGT1A1 | Increased | [6][7] |
Role of Signaling Kinases and Glutathione
The activation of the ARE by 3MP-ITC is significantly attenuated by chemical inhibition of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K) signaling pathways.[6][7] Furthermore, 3MP-ITC treatment leads to a significant depletion of intracellular glutathione (GSH) levels in HepG2C8 cells, which may contribute to the activation of the Nrf2 pathway.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate their replication.
Cell Culture and Treatment
-
Cell Line: HepG2C8 cells.[7]
-
Culture Medium: Modified F-12 medium supplemented with 10% fetal bovine serum and 1.17 mg/ml sodium bicarbonate.[7]
-
Treatment: Cells are treated with 3MP-ITC at the desired concentrations (e.g., 20 µM) for various time points as indicated in the specific experimental designs.[7] For inhibitor studies, cells are pre-treated with specific inhibitors such as the PI3K inhibitor LY-294002 (20 µM) or the PKC inhibitor Ro-32-0432 (1 µM) for a specified duration before the addition of 3MP-ITC.[7]
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated on a sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Nrf2, Keap1, HO-1, NQO1, UGT1A1, and a loading control like β-actin) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ARE-Luciferase Reporter Assay
-
Cell Transfection: HepG2C8 cells are transiently transfected with a luciferase reporter plasmid containing the ARE sequence. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Treatment: After transfection, cells are treated with various concentrations of 3MP-ITC.
-
Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
In Vivo Animal Studies
-
Animal Model: 6- to 8-week-old male Nrf2 (+/+) and Nrf2 (-/-) mice are used.[7]
-
Treatment: Mice are orally administered with 3MP-ITC (e.g., 40 mg/kg) dissolved in a suitable vehicle (e.g., 50% polyethylene glycol 400 in water).[7]
-
Tissue Collection: After a specified time (e.g., 6 hours), mice are euthanized, and the livers are excised and snap-frozen in liquid nitrogen for subsequent analysis.[7]
-
Protein Analysis: Hepatic protein lysates are prepared, and the expression of target proteins is analyzed by western blotting as described above.
Conclusion
This compound is a potent activator of the Nrf2-ARE signaling pathway, leading to the induction of a wide range of cytoprotective genes both in vitro and in vivo. Its mechanism of action involves the post-translational regulation of Nrf2, influenced by PI3K and PKC signaling pathways and cellular glutathione levels. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of 3MP-ITC in diseases associated with oxidative stress, particularly in the context of cancer chemoprevention. Further studies are warranted to elucidate the precise molecular interactions of 3MP-ITC and to optimize its potential clinical applications.
References
- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 3-Morpholinopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinopropyl isothiocyanate (3MP-ITC) is a chemical compound featuring a reactive isothiocyanate group (-N=C=S) and a morpholino moiety. The isothiocyanate group allows for covalent conjugation to proteins, primarily through the formation of stable thiourea bonds with primary amine groups, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus. This labeling process is valuable for a variety of research and drug development applications, including the attachment of reporter molecules, the study of protein-protein interactions, and the development of targeted therapeutics. These application notes provide a detailed protocol for the successful labeling of proteins with 3MP-ITC.
Principle of Reaction
The labeling reaction is based on the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group of 3MP-ITC. This reaction is highly dependent on the pH of the reaction buffer, with alkaline conditions (pH 8.5-9.5) favoring the deprotonation of lysine's ε-amino group, thereby increasing its nucleophilicity and reactivity towards the isothiocyanate. The resulting thiourea linkage is a stable covalent bond.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound (3MP-ITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
-
Storage Buffer (e.g., Phosphate Buffered Saline, PBS)
Protocol 1: Protein Preparation
-
Protein Purity: Ensure the protein of interest is of high purity. Contaminating proteins with primary amines will also react with 3MP-ITC, leading to a heterogeneous product.
-
Buffer Exchange: The protein must be in a buffer that is free of primary amines (e.g., Tris, glycine) as these will compete with the labeling reaction. Dialyze or use a desalting column to exchange the protein into the Labeling Buffer.
-
Protein Concentration: Adjust the protein concentration to 2-10 mg/mL in the Labeling Buffer. Higher concentrations generally lead to more efficient labeling.
Protocol 2: 3MP-ITC Stock Solution Preparation
Caution: Isothiocyanates can be moisture-sensitive and should be handled in a dry environment.
-
Immediately before use, prepare a 10 mg/mL stock solution of 3MP-ITC in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. This stock solution should be used promptly as the stability of isothiocyanates in solution can be limited.
Protocol 3: Protein Labeling Reaction
-
Molar Ratio: Determine the desired molar excess of 3MP-ITC to protein. A starting point of a 10- to 20-fold molar excess is recommended. This may need to be optimized for your specific protein and desired degree of labeling.
-
Reaction Setup: While gently stirring the protein solution, slowly add the calculated volume of the 3MP-ITC stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle stirring or rocking. Protect the reaction from light if the application involves light-sensitive moieties.
-
Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted 3MP-ITC.
Protocol 4: Purification of the Labeled Protein
-
Removal of Excess Reagent: It is crucial to remove the unreacted 3MP-ITC and reaction byproducts from the labeled protein. This is typically achieved using size-exclusion chromatography (gel filtration) or a desalting column.
-
Column Equilibration: Equilibrate the purification column with the desired final Storage Buffer.
-
Purification: Apply the quenched reaction mixture to the equilibrated column. The larger, labeled protein will elute first, while the smaller, unreacted 3MP-ITC molecules will be retained and elute later.
-
Fraction Collection: Collect the fractions containing the purified, labeled protein. The success of the separation can often be monitored by UV absorbance if the protein has a characteristic absorbance wavelength.
Protocol 5: Characterization of the Labeled Protein
Degree of Labeling (DOL) Determination: The extent of labeling can be estimated using various techniques, although this is more straightforward when labeling with a chromophoric or fluorophoric isothiocyanate. For a non-chromophoric label like 3MP-ITC, techniques such as mass spectrometry can be employed to determine the number of attached 3MP-ITC molecules by observing the mass shift of the protein.
Data Presentation
The following tables summarize key quantitative parameters for the protein labeling protocol.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| 3MP-ITC Stock Concentration | 10 mg/mL in anhydrous DMSO | Prepare fresh immediately before use. |
| Molar Excess of 3MP-ITC to Protein | 10 - 20 fold | This is a starting point and should be optimized. |
| Reaction pH | 8.5 - 9.0 | Critical for deprotonation of lysine residues. |
| Reaction Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive proteins. |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Longer incubation times at 4°C can be beneficial. |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM. |
Table 1: Recommended Reaction Conditions for 3MP-ITC Protein Labeling.
| Parameter | Method | Purpose |
| Removal of Excess Label | Size-Exclusion Chromatography / Desalting Column | To purify the labeled protein from unreacted 3MP-ITC. |
| Degree of Labeling (DOL) | Mass Spectrometry | To determine the average number of 3MP-ITC molecules per protein. |
| Labeled Protein Storage | -20°C or -80°C in a suitable buffer | For long-term stability. Avoid repeated freeze-thaw cycles. |
Table 2: Purification and Characterization of 3MP-ITC Labeled Protein.
Mandatory Visualization
Caption: Experimental workflow for protein labeling with this compound.
Caption: Chemical reaction of this compound with a protein's primary amine.
Application Notes and Protocols: 3-Morpholinopropyl Isothiocyanate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-Morpholinopropyl isothiocyanate (3MP-ITC) in cell culture experiments. 3MP-ITC is a potent synthetic isothiocyanate that has been identified as a strong inducer of the Nrf2-mediated antioxidant response pathway, a critical cellular defense mechanism against oxidative stress and a key target in cancer chemoprevention research.[1][2][3]
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. 3MP-ITC disrupts this interaction through two main mechanisms:
-
Glutathione Depletion: 3MP-ITC reacts with and depletes intracellular glutathione (GSH), a key cellular antioxidant. This depletion creates a state of oxidative stress that leads to the modification of cysteine residues on Keap1.[1][3]
-
Activation of Signaling Kinases: 3MP-ITC activates several upstream signaling kinases, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase C (PKC).[1][2][4] These kinases phosphorylate Nrf2 and/or Keap1, further promoting the dissociation of the Nrf2-Keap1 complex.
The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferase 1A1 (UGT1A1).[3]
Data Presentation
The following tables summarize the quantitative data for the use of this compound in HepG2C8 human hepatoma cells.
Table 1: Recommended Concentrations of this compound for Specific Cellular Effects in HepG2C8 Cells
| Cellular Effect | Recommended Concentration | Incubation Time | Reference |
| Induction of Nrf2-mediated protein expression (HO-1, NQO1, UGT1A1) | 20 µM | 12 - 24 hours | [3] |
| Significant depletion of intracellular glutathione (GSH) | 20 µM | 6 hours | [3] |
| Activation of ERK1/2 and JNK1/2 signaling pathways | 20 µM | 15 - 60 minutes | [1] |
| Increased nuclear accumulation of Nrf2 | 20 µM | 3 - 12 hours | [3] |
Table 2: Time-Dependent Induction of Nrf2-Target Gene mRNA and Protein Expression by 20 µM this compound in HepG2C8 Cells
| Target Gene | mRNA Expression Peak | Protein Expression Peak | Reference |
| Heme Oxygenase-1 (HO-1) | 12 hours | 24 hours | [3] |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | 12 hours | 24 hours | [3] |
| UDP-glucuronosyltransferase 1A1 (UGT1A1) | 12 hours | 24 hours | [3] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 3MP-ITC on cultured cells.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (3MP-ITC) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of 3MP-ITC in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the 3MP-ITC dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 3MP-ITC concentration) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Western Blot Analysis of Nrf2 Pathway Activation
This protocol is used to detect the expression levels of Nrf2 and its target proteins.
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound (3MP-ITC)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of 3MP-ITC (e.g., 20 µM) for the appropriate time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
3. Intracellular Glutathione (GSH) Depletion Assay
This protocol measures the level of intracellular GSH after treatment with 3MP-ITC.
-
Materials:
-
96-well plates (black, clear bottom)
-
Complete cell culture medium
-
This compound (3MP-ITC)
-
GSH assay kit (commercially available, e.g., using monochlorobimane or Ellman's reagent)
-
Fluorometric or colorimetric plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with 3MP-ITC (e.g., 20 µM) for various time points (e.g., 0, 2, 4, 6, 12 hours).
-
Follow the manufacturer's instructions for the chosen GSH assay kit to lyse the cells and measure the GSH levels.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the intracellular GSH concentration relative to the untreated control.
-
Visualizations
Caption: Signaling pathway of 3MP-ITC-mediated Nrf2 activation.
Caption: General experimental workflow for using 3MP-ITC in cell culture.
References
- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Nrf2 Signaling Pathway with 3-Morpholinopropyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinopropyl isothiocyanate (3MP-ITC) is a potent synthetic isothiocyanate that serves as a strong inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] The induction of this pathway is a critical strategy for cancer chemoprevention and cellular protection against oxidative stress.[1][2] 3MP-ITC facilitates the nuclear accumulation of Nrf2 by suppressing its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1][2] This event is further associated with the depletion of glutathione (GSH) and the activation of multiple signaling kinases, including ERK1/2, JNK1/2, PKC, and PI3K.[1][2][3] These application notes provide detailed protocols for utilizing 3MP-ITC to study the Nrf2 signaling pathway in a research setting.
Data Presentation
The following table summarizes the effects of this compound on the Nrf2 signaling pathway and its downstream targets.
| Parameter | Cell Line | Concentration | Time | Effect | Reference |
| Nrf2 Protein Induction | HepG2C8 | 20 µM | Time-dependent | Increased total Nrf2 protein levels. | [2] |
| Keap1 Protein Suppression | HepG2C8 | 20 µM | Time-dependent | Decreased Keap1 protein levels. | [2] |
| Nrf2 Nuclear Accumulation | HepG2C8 | 20 µM | Time-dependent | Increased Nrf2 protein in the nucleus. | [2] |
| GSH Depletion | HepG2C8 | 20 µM | 6 hours | Maximal suppression of intracellular GSH. | [2] |
| HO-1 mRNA Induction | HepG2C8 | Not Specified | 3-12 hours | Increased mRNA levels. | [2] |
| NQO1 mRNA Induction | HepG2C8 | Not Specified | 3-12 hours | Increased mRNA levels. | [2] |
| UGT1A1 mRNA Induction | HepG2C8 | Not Specified | 3-12 hours | Increased mRNA levels. | [2] |
| HO-1 Protein Induction | HepG2C8 | 20 µM | Time-dependent | Increased protein expression. | [2] |
| NQO1 Protein Induction | HepG2C8 | 20 µM | Time-dependent | Increased protein expression. | [2] |
| UGT1A1 Protein Induction | HepG2C8 | 20 µM | Time-dependent | Increased protein expression. | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Nrf2 signaling pathway, the mechanism of action of 3MP-ITC, and a typical experimental workflow for studying Nrf2 activation.
References
Application Notes and Protocols for 3-Morpholinopropyl Isothiocyanate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of 3-Morpholinopropyl isothiocyanate (3MP-ITC), a synthetic isothiocyanate with potent chemopreventive properties. The protocols outlined below are based on established methodologies for studying isothiocyanates and are intended to be adapted to specific laboratory conditions and research objectives.
Introduction
This compound (3MP-ITC) is a promising agent in cancer chemoprevention.[1][2][3] Like other isothiocyanates, it exerts its anticancer effects through various mechanisms, including the induction of detoxifying enzymes, promotion of apoptosis, and arrest of the cell cycle.[4][5][6][7][8] A primary mechanism of action for 3MP-ITC is the strong induction of the Nrf2-mediated antioxidant response element (ARE) signaling pathway.[1][2][3] This induction is coupled with the depletion of intracellular glutathione (GSH) and the activation of multiple signaling kinases.[1][2][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| HepG2C8 | ARE Induction | 20 µM | 6 hours | Maximal suppression of intracellular GSH (45.2 ± 1.6%) | [1] |
| HepG2C8 | Nrf2 Activation | Not Specified | Not Specified | Increased nuclear accumulation of Nrf2 | [1][2] |
| HepG2C8 | Protein Induction | Not Specified | Not Specified | Induction of HO-1, UGT1A1, and NQO1 proteins | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Duration | Result | Reference |
| Nrf2 (+/+) Mice | 40 mg/kg | Oral | 6 hours | Increased hepatic expression of NQO1 and Nrf2 proteins | [1] |
| Nrf2 (-/-) Mice | 40 mg/kg | Oral | 6 hours | No significant increase in hepatic NQO1 and Nrf2 proteins | [1] |
Experimental Protocols
Cell Culture and 3MP-ITC Treatment
Materials:
-
Cancer cell lines of interest (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (3MP-ITC)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well, 24-well, or 6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).
-
Stock Solution Preparation: Prepare a stock solution of 3MP-ITC in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of 3MP-ITC. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3MP-ITC concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 4 hours at 37°C.[9]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate the cells in the dark at room temperature for 15 minutes.[9][10]
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][11]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualization
Caption: Nrf2 signaling pathway activation by this compound.
Caption: General experimental workflow for evaluating 3MP-ITC effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 7. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy | MDPI [mdpi.com]
- 9. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Morpholinopropyl Isothiocyanate as a Chemical Probe for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic isothiocyanate that has emerged as a potent chemical probe for studying cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which is a critical regulator of antioxidant and detoxification responses.[1][2] Isothiocyanates (ITCs) are characterized by their reactive isothiocyanate group (-N=C=S), which can form covalent bonds with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and the primary amines of lysine residues. This reactivity allows ITCs to be used as chemical probes to covalently label and identify protein targets, enabling a deeper understanding of their mechanism of action and downstream cellular effects. This document provides detailed application notes and protocols for the use of 3MP-ITC as a chemical probe in proteomics.
Mechanism of Action and Applications
3MP-ITC has been shown to be a strong inducer of the antioxidant response element (ARE)-dependent Nrf2-mediated detoxifying and antioxidant enzymes.[1][2] Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and subsequent proteasomal degradation by the Keap1-Cul3 E3 ligase complex.[3][4] Electrophiles and reactive oxygen species (ROS) can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a wide array of cytoprotective genes.[3]
The primary application of 3MP-ITC in proteomics is to identify and quantify the protein targets that are covalently modified by this compound. By understanding which proteins are targeted by 3MP-ITC, researchers can elucidate the molecular mechanisms underlying its potent activation of the Nrf2 pathway and its broader cellular effects. This knowledge is valuable for drug development, particularly in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Quantitative Data
The following table summarizes the dose-dependent and time-course effects of 3MP-ITC on the expression of key Nrf2 target proteins in HepG2C8 cells, as determined by Western blot analysis.[2]
| Target Protein | 3MP-ITC Concentration (µM) | Incubation Time (h) | Fold Induction (relative to control) |
| HO-1 | 10 | 3 | ~2.5 |
| 10 | 6 | ~4.0 | |
| 10 | 12 | ~5.5 | |
| 10 | 24 | ~4.5 | |
| NQO1 | 10 | 3 | ~1.5 |
| 10 | 6 | ~2.5 | |
| 10 | 12 | ~3.5 | |
| 10 | 24 | ~3.0 | |
| UGT1A1 | 10 | 3 | ~2.0 |
| 10 | 6 | ~3.0 | |
| 10 | 12 | ~4.0 | |
| 10 | 24 | ~3.5 | |
| Nrf2 (nuclear) | 10 | 1 | ~2.0 |
| 10 | 2 | ~3.5 | |
| 10 | 4 | ~4.0 | |
| 10 | 8 | ~3.0 |
Experimental Protocols
The following protocols provide a general framework for using 3MP-ITC as a chemical probe for proteomic analysis. Note: These are generalized protocols based on methods used for other isothiocyanate probes. Optimization of specific parameters, such as probe concentration and incubation times, is recommended for each experimental system.
Protocol 1: In-Cell Protein Labeling with 3MP-ITC
This protocol describes the treatment of cultured cells with 3MP-ITC to label intracellular protein targets.
Materials:
-
Cultured cells (e.g., HepG2C8)
-
Complete cell culture medium
-
This compound (3MP-ITC)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a stock solution of 3MP-ITC in DMSO. A typical stock concentration is 10-100 mM.
-
Cell Treatment: Dilute the 3MP-ITC stock solution in fresh, serum-free cell culture medium to the desired final concentration (e.g., 1-20 µM). Remove the old medium from the cells and add the 3MP-ITC-containing medium. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them from the plate.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis, such as a pull-down assay or direct proteomic analysis.
Protocol 2: Enrichment of 3MP-ITC-Labeled Proteins using a Pull-Down Assay
This protocol describes the enrichment of 3MP-ITC labeled proteins from a cell lysate. This requires a modified version of 3MP-ITC that includes a biotin tag for affinity purification.
Materials:
-
Biotinylated 3MP-ITC probe
-
Cell lysate containing labeled proteins (from Protocol 1)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with wash buffer.
-
Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant (unbound proteins).
-
Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Add elution buffer to the beads and heat at 95°C for 5-10 minutes to release the bound proteins.
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting or prepared for mass spectrometry analysis.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing enriched 3MP-ITC-labeled proteins for identification by mass spectrometry.
Materials:
-
Enriched protein sample (from Protocol 2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
In-solution Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify the proteins. The identification of 3MP-ITC-modified peptides will require a custom modification search parameter corresponding to the mass of the 3MP-ITC adduct on cysteine or lysine residues.
-
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and its activation by 3MP-ITC.
Caption: General experimental workflow for proteomics using a chemical probe.
References
- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 3-Morpholinopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes only and should be used by qualified scientific personnel. 3-Morpholinopropyl isothiocyanate (3MP-ITC) is a chemical compound with largely uncharacterized toxicological and pharmacokinetic profiles. All handling and experimental procedures should be conducted with extreme caution, adhering to institutional and national safety guidelines. The information provided herein is based on limited available scientific literature and does not constitute a comprehensive safety or efficacy evaluation.
Introduction
This compound (3MP-ITC) is a synthetic isothiocyanate that has been identified as a potent inducer of the Nrf2-mediated antioxidant response element (ARE) signaling pathway.[1][2] This pathway plays a crucial role in cellular defense against oxidative stress and electrophilic insults by upregulating the expression of a battery of cytoprotective genes, including detoxifying enzymes. The ability of 3MP-ITC to activate this pathway suggests its potential as a chemopreventive agent. These application notes provide a guide for the in vivo administration of 3MP-ITC based on currently available research.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of this compound as reported in the scientific literature.
| Parameter | Value | Species | Administration Route | Vehicle | Source |
| Dosage | 40 mg/kg | Mouse | Oral | 50% Polyethylene glycol 400 / 50% H₂O | [1] |
| Time to Effect | 6 hours (for increased protein expression of hepatic NQO1 and Nrf2) | Mouse | Oral | 50% Polyethylene glycol 400 / 50% H₂O | [1] |
Note: Specific toxicological data, such as LD50, for this compound are not currently available in the public domain. General safety data sheets for isothiocyanates indicate that they are often toxic if swallowed, fatal in contact with skin or if inhaled, and can cause severe skin burns and eye damage.
Experimental Protocols
The following protocol is based on the methodology described by Keum et al. in Carcinogenesis (2008).[1]
Oral Administration of this compound in Mice
1. Materials:
-
This compound (3MP-ITC)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, deionized water
-
Appropriate gavage needles for mice
-
Syringes
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a chemical fume hood.
2. Preparation of Dosing Solution:
-
Prepare a vehicle solution of 50% PEG 400 in sterile deionized water.
-
Calculate the required amount of 3MP-ITC based on the body weight of the animals and the target dose of 40 mg/kg.
-
Dissolve the calculated amount of 3MP-ITC in the 50% PEG 400 vehicle to achieve the final desired concentration. Ensure the solution is homogenous.
3. Animal Handling and Administration:
-
Acclimatize animals to the experimental conditions according to institutional guidelines.
-
Record the body weight of each mouse before dosing to accurately calculate the volume of the dosing solution to be administered.
-
Administer the prepared 3MP-ITC solution orally to the mice using a suitable gavage needle. The volume should be carefully calculated based on the concentration of the dosing solution and the individual animal's weight.
-
Administer an equivalent volume of the 50% PEG 400 vehicle to the control group.
-
Monitor the animals closely for any signs of toxicity or adverse effects post-administration.
4. Post-Administration Procedures:
-
According to the study by Keum et al., mice were euthanized 6 hours after administration for the analysis of hepatic protein expression.[1] The timing of post-administration procedures should be adapted based on the specific experimental endpoints.
-
Collect tissues of interest and process them for downstream analysis (e.g., Western blotting, qPCR).
Visualizations
Signaling Pathway of this compound
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for the oral administration of 3MP-ITC in mice.
References
Application Notes and Protocols for the Detection of 3-Morpholinopropyl Isothiocyanate (MP-ITC) Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinopropyl isothiocyanate (MP-ITC) is a synthetic isothiocyanate that has garnered interest for its potent induction of the Nrf2-mediated antioxidant response, a key pathway in cellular defense and cancer chemoprevention.[1][2] Like other isothiocyanates, MP-ITC is an electrophilic compound that can covalently bind to nucleophilic residues on proteins, such as cysteine and lysine, forming protein adducts.[3] The formation of these adducts can alter protein structure and function, impacting cellular processes like enzyme activity and signal transduction.[4] Therefore, the detection and characterization of MP-ITC protein adducts are crucial for understanding its mechanism of action, identifying its molecular targets, and assessing its potential therapeutic or toxicological effects.
These application notes provide an overview of the primary techniques and detailed protocols for the detection and analysis of MP-ITC protein adducts. The methodologies focus on mass spectrometry-based approaches, which offer high sensitivity and specificity for identifying and quantifying protein modifications.[5][6]
Key Detection Methodologies
The detection of MP-ITC protein adducts primarily relies on mass spectrometry (MS), which can identify the specific site of adduction and provide quantitative information.[5] The main strategies include:
-
Bottom-Up Proteomics (LC-MS/MS): This is the most common approach. It involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is powerful for identifying the exact amino acid residue modified by MP-ITC.[5]
-
Modified Edman Degradation: This technique is specifically used for identifying adducts at the N-terminal valine of hemoglobin.[7] A reagent, such as fluorescein isothiocyanate (FITC), is used to selectively cleave the adducted N-terminal amino acid for subsequent LC-MS/MS analysis.[8][9] This is particularly valuable for biomonitoring studies.[7]
-
Intact Protein Analysis ("Top-Down" MS): This method involves introducing the entire adducted protein into the mass spectrometer. It is useful for determining the stoichiometry of the adduct (i.e., how many MP-ITC molecules are bound per protein) but does not typically identify the specific modification site.[10]
-
Immunoassays: While less common for novel adducts due to the requirement of specific antibodies, immunoassays can be highly sensitive for quantifying known adducts.[11] An antibody that specifically recognizes the MP-ITC adduct would need to be developed for this approach.[5]
Data Presentation: Quantitative Summary
The formation of an MP-ITC adduct results in a specific mass shift in the modified protein or peptide. This mass is the basis for its detection by mass spectrometry.
Table 1: Expected Monoisotopic Mass Shifts for MP-ITC Adducts
| Parameter | Value |
| MP-ITC Molecular Formula | C₈H₁₄N₂OS |
| MP-ITC Monoisotopic Mass | 186.0827 Da |
| Adducted Amino Acid Residues | Cysteine (Thiol group), Lysine (Amine group), N-terminus (Amine group) |
| Resulting Mass Shift | +186.0827 Da |
Table 2: Comparison of Key Detection Techniques
| Technique | Primary Application | Advantages | Limitations |
| Bottom-Up LC-MS/MS | Identification of specific adduction sites | High specificity and sensitivity; provides sequence context.[5] | Can have incomplete sequence coverage; sample preparation is complex. |
| Modified Edman Degradation | N-terminal adduct analysis (e.g., on hemoglobin) | Excellent for biomonitoring; highly selective for N-termini.[7] | Limited to N-terminal adducts.[8] |
| Intact Protein Analysis | Determining adduct stoichiometry | Provides information on the intact protein; less complex sample prep.[10] | Does not identify adduction sites; requires high-resolution MS. |
| Immunoassay | High-throughput quantification of a specific adduct | Very high sensitivity and throughput.[11] | Requires a specific antibody which may not be available.[5] |
Visualization of Workflows and Pathways
Reaction of MP-ITC with Protein Residues
Caption: Reaction of electrophilic MP-ITC with nucleophilic sites on a protein.
General Workflow for Adduct Detection by Bottom-Up Proteomics
Caption: Workflow for identifying MP-ITC protein adducts via LC-MS/MS.
MP-ITC Induced Nrf2 Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 11. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Morpholinopropyl Isothiocyanate in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic isothiocyanate that has emerged as a potent agent in cancer chemoprevention research. Unlike many isothiocyanates derived from cruciferous vegetables, 3MP-ITC is a laboratory-synthesized compound designed for enhanced activity.[1] Research indicates that 3MP-ITC is an exceptionally strong inducer of the Nrf2-dependent antioxidant response element (ARE), a critical pathway in cellular defense against oxidative stress and carcinogens.[1][2][3] Its mechanism involves the activation of multiple signaling kinases and the depletion of intracellular glutathione, making it a valuable tool for studying cancer chemoprevention.[1][3]
These notes provide an overview of 3MP-ITC's applications in cancer research, focusing on its mechanism of action and detailed protocols for key experimental assays.
Mechanism of Action: Nrf2 Pathway Activation
The primary mechanism of action for 3MP-ITC in cancer chemoprevention is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] 3MP-ITC disrupts this balance through a multi-faceted approach:
-
Glutathione (GSH) Depletion: Treatment with 3MP-ITC significantly depletes intracellular GSH levels.[1][3] This alters the cellular redox state, which is a key signal for Nrf2 activation.
-
Kinase Activation: 3MP-ITC activates multiple signaling kinases, including Protein Kinase C (PKC), PI3K, ERK1/2, and JNK1/2.[1] These kinases can phosphorylate Nrf2 or associated proteins, leading to the dissociation of Nrf2 from Keap1.
-
Nrf2 Stabilization and Nuclear Translocation: By inhibiting Keap1-mediated degradation, 3MP-ITC leads to the stabilization and accumulation of Nrf2 protein.[1][3] This stabilized Nrf2 then translocates into the nucleus.
-
ARE-Dependent Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the expression of a suite of detoxifying and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and UDP-glucuronosyl transferase 1A1 (UGT1A1).[1][3]
References
- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Modulation of the KEAP1-NRF2 pathway by Erianin: A novel approach to reduce psoriasiform inflammation and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
protocol for quenching excess 3-Morpholinopropyl isothiocyanate in reactions
Application Note & Protocol
Topic: Protocol for Quenching Excess 3-Morpholinopropyl Isothiocyanate in Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isothiocyanates (ITCs), such as this compound (3MP-ITC), are highly reactive electrophilic compounds widely used as intermediates in the synthesis of pharmaceuticals and bioactive molecules, particularly in the formation of thiourea linkages. Due to their reactivity and potential toxicity, it is crucial to effectively quench any excess ITC remaining after a reaction is complete. This ensures the safety of subsequent handling, simplifies downstream purification processes, and prevents unwanted side reactions with newly introduced reagents. This document provides a detailed protocol for quenching excess 3MP-ITC using common nucleophilic reagents and outlines the principles, safety considerations, and methodologies for both solution-phase and solid-phase scavenging techniques.
Principle of Quenching
The quenching of isothiocyanates relies on the electrophilic nature of the central carbon atom in the -N=C=S functional group. This carbon is susceptible to nucleophilic attack, leading to the formation of a stable, less reactive adduct. The most common and effective quenching agents are nucleophiles containing primary or secondary amine groups, which react to form stable thiourea derivatives, or thiol groups, which form dithiocarbamate adducts.[1][2] The choice of quenching agent can be tailored based on the reaction solvent, pH, and the desired work-up procedure.
Safety Precautions
This compound and other isothiocyanates are hazardous compounds. Always handle them under a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[3] All waste containing isothiocyanates or quenching reagents must be disposed of according to institutional and local environmental regulations.
Recommended Quenching Agents
A variety of nucleophilic reagents can be used to effectively quench excess 3MP-ITC. The selection depends on factors such as solubility, ease of removal of the resulting adduct, and reaction pH. The reaction with amines is generally faster under basic conditions (pH 9-11), while reactions with thiols are favored at neutral or slightly acidic pH (pH 6-8).[1][4]
Data Presentation: Comparison of Quenching Agents
| Class | Reagent Example | Product with 3MP-ITC | Recommended Stoichiometry (vs. excess ITC) | Key Considerations |
| Polyamine | Tris(2-aminoethyl)amine (TREN) | Polysubstituted Thiourea | 1.5 - 2.0 equivalents of amine groups | Highly effective due to multiple primary amine groups.[5] The resulting thiourea adduct is typically polar and water-soluble, facilitating removal during an extractive work-up. |
| Amino Acid | Glycine or Lysine | Thiourea-Amino Acid Adduct | 2.0 - 3.0 equivalents | The reaction rate is highly pH-dependent, favoring basic conditions.[6][7] The resulting adduct is a water-soluble amino acid derivative. |
| Thiol | N-acetyl-L-cysteine | Dithiocarbamate Adduct | 2.0 - 3.0 equivalents | Reaction is favored at neutral pH but is reversible.[2][8] The thiol group is often the preferred reaction site over amines in biological systems.[4] |
| Scavenger Resin | Amine-functionalized silica or polystyrene resin (e.g., ISOLUTE® Si-Trisamine) | Resin-bound Thiourea | 3.0 - 5.0 equivalents | Simplifies purification by allowing the quenched ITC to be removed by simple filtration.[9] May require longer reaction times due to heterogeneous nature. |
Experimental Protocols
Protocol 1: Homogeneous Quenching with Tris(2-aminoethyl)amine
This protocol is suitable for reactions performed in common organic solvents where the resulting polar thiourea adduct can be easily removed by an aqueous wash.
Materials:
-
Reaction mixture containing excess 3MP-ITC
-
Tris(2-aminoethyl)amine (TREN)
-
Appropriate organic solvent (e.g., Dichloromethane, THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the Reaction: Once the primary reaction is complete (as determined by a monitoring technique like TLC or LC-MS), cool the reaction vessel to 0 °C in an ice bath. This helps to control any potential exotherm from the quenching reaction.
-
Prepare Quenching Solution: In a separate vial, prepare a solution of Tris(2-aminoethyl)amine. Use 1.5-2.0 molar equivalents of amine groups relative to the initial excess of 3MP-ITC. Dissolve it in a small amount of the reaction solvent if necessary.
-
Add Quencher: Add the Tris(2-aminoethyl)amine solution dropwise to the cold, stirring reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure complete quenching.[10]
-
Monitor Completion: Monitor the disappearance of the 3MP-ITC spot/peak using the same technique as for the main reaction (e.g., TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction solvent is immiscible with water (e.g., Dichloromethane), wash the organic layer sequentially with deionized water (2x) and brine (1x). The polar TREN-thiourea adduct will partition into the aqueous layer.
-
If the reaction solvent is water-miscible (e.g., THF), remove the solvent under reduced pressure, then partition the residue between water and an appropriate organic solvent (e.g., Ethyl Acetate) to extract the desired product.
-
-
Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of excess 3MP-ITC.
Protocol 2: Heterogeneous Quenching with an Amine-Functionalized Scavenger Resin
This method is ideal for simplifying purification, as the quencher and the captured ITC are removed by filtration.
Materials:
-
Reaction mixture containing excess 3MP-ITC
-
Amine-functionalized scavenger resin (e.g., macroporous aminomethyl polystyrene or silica-based trisamine resin)
-
Reaction solvent
Procedure:
-
Select Resin: Choose a scavenger resin with a suitable loading capacity. Calculate the mass of resin required to provide at least 3.0 molar equivalents of amine functional groups relative to the excess 3MP-ITC.
-
Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Reaction: Stir the resulting slurry at room temperature. Reaction times can be longer than with soluble quenchers, typically ranging from 2 to 24 hours.
-
Monitor Completion: Monitor the disappearance of 3MP-ITC from the solution phase by periodically taking a small aliquot of the supernatant (after allowing the resin to settle or centrifuging briefly) and analyzing it by TLC or LC-MS.
-
Isolate Product: Once the quenching is complete, filter the reaction mixture to remove the resin.
-
Wash Resin: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.
Visualization
Experimental Workflow Diagram
Caption: Workflow for quenching excess this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Morpholinopropyl Isothiocyanate (3MP-ITC) Concentration for Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 3-Morpholinopropyl isothiocyanate (3MP-ITC) in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3MP-ITC) and what is its primary mechanism of action?
A1: this compound (3MP-ITC) is a synthetic isothiocyanate compound. Its primary mechanism of action involves the strong induction of the Nrf2-mediated antioxidant response.[1][2] This is achieved by activating the Nrf2 signaling pathway, which is coupled with the depletion of intracellular glutathione (GSH) and the activation of multiple signaling kinases, including ERK, JNK, PI3K, and PKC.[3][4]
Q2: What is a good starting concentration range for 3MP-ITC in cell viability assays?
A2: Based on available literature, a concentration of 20 µM has been used in studies with HepG2C8 cells to investigate glutathione depletion.[4] However, the optimal concentration is highly cell-type dependent. It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1-5 µM) up to a higher range (e.g., 50-100 µM) to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I dissolve and store 3MP-ITC?
A3: Like most isothiocyanates, 3MP-ITC is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to keep the final DMSO concentration in your cell culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Isothiocyanates can be unstable in aqueous media over time, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.[5]
Q4: How long should I incubate my cells with 3MP-ITC?
A4: The incubation time will depend on your specific research question and cell type. For signaling pathway activation, shorter incubation times (e.g., 3 to 12 hours) may be sufficient to observe changes in mRNA and protein expression of Nrf2 target genes.[4] For cell viability and cytotoxicity assays, longer incubation times (e.g., 24, 48, or 72 hours) are common.[6][7] A time-course experiment is recommended to determine the optimal endpoint for your assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability at expected concentrations. | 1. Compound instability: 3MP-ITC may have degraded in the culture medium. 2. Low cell sensitivity: The chosen cell line may be resistant to 3MP-ITC. 3. Sub-optimal incubation time: The incubation period may be too short to induce a response. | 1. Prepare fresh dilutions of 3MP-ITC from a frozen stock for each experiment. Minimize the time the compound is in aqueous solution before being added to cells. 2. Increase the concentration range of 3MP-ITC in your dose-response experiment. Consider using a different, potentially more sensitive, cell line. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate dispensing of 3MP-ITC or assay reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Use calibrated pipettes and be consistent with your pipetting technique. 3. To minimize edge effects, avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile medium or PBS. |
| Unexpected increase in cell viability at high concentrations. | 1. Compound interference with the assay: Some compounds can directly react with the viability assay reagents (e.g., MTT, WST-1), leading to a false positive signal.[8] 2. Cellular stress response: At certain concentrations, the compound might induce a pro-proliferative stress response before cytotoxicity occurs.[8] | 1. Perform a control experiment with 3MP-ITC in cell-free medium containing the viability assay reagent to check for direct chemical reactions. 2. Visually inspect the cells under a microscope for morphological changes indicative of stress or toxicity. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay vs. metabolic assay). |
| Precipitation of 3MP-ITC in the culture medium. | 1. Low solubility: The concentration of 3MP-ITC may exceed its solubility limit in the aqueous culture medium.[9] 2. Solvent shock: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to precipitate.[9] | 1. Lower the final concentration of 3MP-ITC. 2. Pre-warm the culture medium to 37°C before adding the compound. Add the stock solution to a smaller volume of medium first, mix gently, and then bring it to the final volume. Ensure the final DMSO concentration is as low as possible. |
Quantitative Data Summary
The following table summarizes the reported concentrations of 3MP-ITC and other relevant isothiocyanates from the literature. Note that optimal concentrations are cell-type specific and should be determined empirically.
| Compound | Cell Line | Concentration | Effect |
| This compound (3MP-ITC) | HepG2C8 | 20 µM | Significant depletion of intracellular glutathione (GSH).[4] |
| Phenethyl isothiocyanate (PEITC) | CaSki & HeLa | 2-25 µM | Dose-dependent decrease in cell viability.[7] |
| Allyl isothiocyanate (AITC) | HeLa | Varying concentrations | Inhibition of cell viability and induction of apoptosis.[6] |
| Sulforaphane (SFN) | HT29 | 15 µM | G2/M phase cell cycle arrest.[10] |
Experimental Protocols
Cell Viability Assay using MTT
This protocol provides a general framework for determining the effect of 3MP-ITC on cell viability.
Materials:
-
3MP-ITC
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 3MP-ITC in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the 3MP-ITC stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest 3MP-ITC concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 3MP-ITC or the vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the 3MP-ITC concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for optimizing 3MP-ITC concentration using a cell viability assay.
Caption: Nrf2 signaling pathway activation by this compound (3MP-ITC).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. thaiscience.info [thaiscience.info]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Morpholinopropyl Isothiocyanate (MP-ITC) Protein Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with 3-Morpholinopropyl isothiocyanate (MP-ITC) protein conjugation.
Troubleshooting Guide
Low conjugation yield is a common issue that can be attributed to several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these problems.
Question: Why is my MP-ITC protein conjugation yield consistently low?
Answer: Low conjugation yield can stem from issues with your reagents, reaction conditions, or the purification process. Here’s a step-by-step guide to troubleshoot the problem.
1. Reagent Quality and Storage:
-
MP-ITC Reagent Integrity: Isothiocyanates are susceptible to hydrolysis, especially when exposed to moisture.[1][2]
-
Recommendation: Use fresh, high-quality MP-ITC. Upon receipt, aliquot the reagent into smaller, single-use vials and store them desiccated at the recommended temperature (typically -20°C) to minimize freeze-thaw cycles and moisture exposure.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Protein Purity and Concentration: The presence of impurities in your protein solution can interfere with the conjugation reaction.
-
Recommendation: Ensure your protein is highly pure (>95%). Use a reliable method like SDS-PAGE to assess purity. Accurately determine the protein concentration using a standard method like a BCA assay.
-
2. Reaction Conditions:
-
Buffer Composition: The presence of primary amines (e.g., Tris buffer) or other nucleophiles in your reaction buffer will compete with the protein for reaction with MP-ITC, leading to significantly lower yields.[4]
-
Reaction pH: The pH of the reaction is critical for efficient conjugation. Isothiocyanates react with unprotonated primary amines (N-terminus and lysine side chains).[5][6][7]
-
Recommendation: The optimal pH for the reaction of isothiocyanates with primary amines is typically between 9.0 and 9.5.[3][8] At this pH, the majority of primary amines on the protein will be deprotonated and available for reaction. If targeting cysteine residues, a lower pH of 6.5-7.5 is preferred, though the reaction with amines will still occur, albeit at a slower rate.[7][9]
-
-
Molar Ratio of MP-ITC to Protein: An insufficient molar excess of MP-ITC can lead to incomplete labeling. Conversely, an excessively high ratio can lead to protein precipitation or altered protein function.[10]
-
Recommendation: Start with a molar excess of 10-20 fold of MP-ITC to protein. This can be optimized by performing a titration experiment to find the optimal ratio for your specific protein.
-
-
Reaction Time and Temperature: Conjugation reactions are typically performed for a set duration and at a specific temperature to ensure completion without significant degradation of the protein or reagent.
3. Protein Characteristics:
-
Accessibility of Reactive Sites: The primary amine groups on your protein may be buried within the protein's three-dimensional structure and inaccessible to MP-ITC.
-
Recommendation: While altering the protein's structure is generally not advisable, ensure your protein is properly folded and not aggregated. Denaturing conditions are not compatible with maintaining protein function.
-
-
Protein Aggregation: The conjugation process itself can sometimes induce protein aggregation, leading to a loss of product during purification.[4]
-
Recommendation: If you observe precipitation during the reaction, try reducing the molar excess of MP-ITC, lowering the protein concentration, or including additives that are known to increase the stability of your specific protein.
-
4. Purification:
-
Inefficient Removal of Unreacted MP-ITC: Residual, unreacted MP-ITC can interfere with downstream applications and lead to inaccurate characterization of the conjugate.
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting low yield in MP-ITC protein conjugation.
Caption: Troubleshooting workflow for low MP-ITC conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for MP-ITC conjugation?
A1: The ideal buffer is free of primary amines. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice, but for optimal reaction with lysine residues, a carbonate-bicarbonate buffer at pH 9.0-9.5 is recommended.[3][8] Avoid buffers such as Tris and glycine.
Q2: What is the recommended molar ratio of MP-ITC to protein?
A2: A good starting point is a 10- to 20-fold molar excess of MP-ITC to your protein.[9] However, the optimal ratio is protein-dependent and should be determined empirically by performing a titration.
Q3: How can I confirm that the conjugation was successful?
A3: Several methods can be used to confirm conjugation. A simple method is to use SDS-PAGE. The conjugated protein will have a slightly higher molecular weight, which might be observable as a band shift. More precise methods include mass spectrometry (to determine the exact mass of the conjugate) or UV-Vis spectroscopy if the label has a distinct absorbance.
Q4: My protein precipitates during the conjugation reaction. What should I do?
A4: Protein precipitation can be caused by excessive labeling or by the properties of the MP-ITC itself. Try reducing the molar excess of MP-ITC, lowering the protein concentration in the reaction, or performing the reaction at a lower temperature (e.g., 4°C).
Q5: How should I store my MP-ITC reagent?
A5: MP-ITC is sensitive to moisture and should be stored in a desiccator at -20°C.[3] For long-term storage, it is best to aliquot the reagent into single-use amounts to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful MP-ITC protein conjugation.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 9.0 - 9.5 | Optimal for targeting primary amines (lysine, N-terminus).[3][8] |
| 6.5 - 7.5 | Can be used, but the reaction with amines will be slower.[9] | |
| Molar Excess of MP-ITC | 10:1 to 20:1 (MP-ITC:Protein) | Starting recommendation; should be optimized for each protein.[9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation.[13] |
| Reaction Time | 1 - 2 hours at Room Temperature | A common starting point. |
| Overnight at 4°C | An alternative that may be gentler on some proteins.[11] | |
| MP-ITC Storage | -20°C (desiccated) | Protect from moisture and light.[3] |
Experimental Protocol: Standard MP-ITC Protein Conjugation
This protocol provides a general procedure for conjugating MP-ITC to a protein. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4 or Carbonate-Bicarbonate buffer, pH 9.2)
-
This compound (MP-ITC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Stirring/rocking platform
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange your protein into the desired amine-free conjugation buffer at a concentration of 1-10 mg/mL.
-
-
MP-ITC Stock Solution Preparation:
-
Allow the vial of MP-ITC to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL stock solution of MP-ITC in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Calculate the required volume of the MP-ITC stock solution to achieve the desired molar excess (e.g., 10-fold).
-
While gently vortexing or stirring the protein solution, slowly add the calculated amount of MP-ITC stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Equilibrate a desalting column with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the top of the desalting column.
-
Collect the fractions containing the conjugated protein, which will elute first. The unreacted MP-ITC will be retained on the column and elute later.
-
Pool the protein-containing fractions.
-
-
Characterization:
-
Determine the concentration of the purified conjugate.
-
Confirm conjugation and assess purity using SDS-PAGE and/or mass spectrometry.
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Experimental Workflow Diagram
References
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. timothyspringer.org [timothyspringer.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
stability of 3-Morpholinopropyl isothiocyanate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-Morpholinopropyl isothiocyanate (3MP-ITC) in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (3MP-ITC) in aqueous buffers?
A1: this compound, like other aliphatic isothiocyanates, is susceptible to hydrolysis in aqueous solutions. Its stability is highly dependent on the pH of the buffer. Generally, isothiocyanates are more stable at acidic pH and their rate of degradation increases as the pH becomes more alkaline.[1] In aqueous solutions, the isothiocyanate group is prone to react with nucleophiles, including water and buffer components.[2] For optimal performance in conjugation reactions, it is recommended to prepare fresh solutions of 3MP-ITC and add it to the reaction mixture immediately.
Q2: What are the primary degradation products of 3MP-ITC in aqueous buffers?
A2: The primary degradation pathway for aliphatic isothiocyanates like 3MP-ITC in aqueous media is hydrolysis of the isothiocyanate group. This leads to the formation of the corresponding amine, in this case, 3-morpholinopropylamine, and thiourea derivatives.[3][4] The formation of N,N'-dialkylthioureas becomes more significant at neutral to basic pH values.[3]
Q3: Which buffer should I use for conjugating 3MP-ITC to a protein?
A3: For efficient conjugation of isothiocyanates to primary amines on proteins, a buffer with a pH in the range of 8.5 to 9.5 is recommended.[5] Common choices include carbonate-bicarbonate buffer (pH 9.0-9.5) or borate buffer (pH 8.5-9.0). It is crucial to use amine-free buffers, as primary amine-containing buffers (e.g., Tris) will compete with the target protein for reaction with the isothiocyanate.[5] If your protein is in an incompatible buffer, a buffer exchange step is necessary prior to conjugation.
Q4: I am observing low conjugation efficiency. What are the possible causes and solutions?
A4: Low conjugation efficiency can be due to several factors. Please refer to the troubleshooting section below for a detailed guide. Common causes include hydrolysis of the 3MP-ITC, suboptimal pH of the reaction buffer, presence of competing nucleophiles, and issues with the protein itself.
Data Presentation: Estimated Stability of Aliphatic Isothiocyanates
Table 1: Estimated Half-life (in minutes) of Aliphatic Isothiocyanates in Aqueous Buffer at 100°C
| Isothiocyanate | pH 5 | pH 6 | pH 7 | pH 8 |
| Propyl ITC | 185 | 134 | 76 | 28 |
| Butyl ITC | 215 | 150 | 85 | 35 |
| 3-(Methylthio)propyl ITC | 110 | 75 | 40 | 15 |
Data is extrapolated from a study on the non-enzymatic degradation of various aliphatic isothiocyanates and should be used as a general guide.[3] 3-(Methylthio)propyl isothiocyanate is included as a structural analogue.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 3MP-ITC in an Aqueous Buffer
This protocol outlines a method to determine the stability of 3MP-ITC in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (3MP-ITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary)
Procedure:
-
Prepare a stock solution of 3MP-ITC: Dissolve a known amount of 3MP-ITC in anhydrous DMSO or ACN to a final concentration of 10 mM.
-
Initiate the stability study: Add a small volume of the 3MP-ITC stock solution to the pre-warmed aqueous buffer of interest to achieve a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.
-
Incubate the solution: Maintain the solution at a constant temperature (e.g., 25°C or 37°C).
-
Time-point sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction (optional but recommended): Immediately mix the aliquot with an equal volume of cold acetonitrile to stop further degradation.
-
HPLC analysis: Inject the samples onto the HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Detection: Monitor the elution of 3MP-ITC using a UV detector at an appropriate wavelength (typically around 240-250 nm for isothiocyanates).
-
-
Data analysis: Quantify the peak area of the 3MP-ITC at each time point. Plot the natural logarithm of the peak area versus time. The slope of the resulting linear fit will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: General Procedure for Conjugating 3MP-ITC to a Protein
This protocol provides a general guideline for the covalent conjugation of 3MP-ITC to primary amine groups on a protein.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
This compound (3MP-ITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.
-
Prepare 3MP-ITC solution: Immediately before use, dissolve 3MP-ITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation reaction:
-
Slowly add the desired amount of the 3MP-ITC solution to the protein solution while gently stirring. A common starting molar ratio of ITC to protein is 10:1 to 20:1.[5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of unreacted 3MP-ITC: Separate the labeled protein from unreacted 3MP-ITC and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization (optional): Determine the degree of labeling by methods such as UV-Vis spectrophotometry or mass spectrometry.
-
Storage: Store the purified conjugate at 4°C or -20°C, depending on the stability of the protein.
Troubleshooting Guides
Issue: Low or No Conjugation of 3MP-ITC to the Target Molecule
| Possible Cause | Recommended Solution |
| Hydrolysis of 3MP-ITC | Prepare the 3MP-ITC solution in anhydrous DMSO immediately before use. Avoid storing 3MP-ITC in aqueous solutions.[6] |
| Suboptimal Reaction pH | Ensure the pH of the reaction buffer is between 8.5 and 9.5 for efficient reaction with primary amines.[5] Verify the pH of your buffer before starting the conjugation. |
| Presence of Competing Nucleophiles | Use an amine-free buffer for the conjugation reaction (e.g., carbonate, borate, or phosphate).[5] If the protein solution contains primary amines (e.g., Tris) or other nucleophiles, perform a buffer exchange. |
| Low Protein Concentration | Concentrate the protein solution to at least 1-2 mg/mL to increase the reaction efficiency. |
| Insufficient Molar Excess of 3MP-ITC | Increase the molar ratio of 3MP-ITC to the protein. A starting point of 10:1 to 20:1 is recommended, but this may need to be optimized.[5] |
| Inaccessible Amine Groups on the Protein | The primary amine groups on the protein may be sterically hindered. Consider a partial denaturation of the protein if its function can be restored. Alternatively, use a linker with a longer spacer arm if available. |
Visualizations
Caption: Workflow for 3MP-ITC protein conjugation.
Caption: Troubleshooting logic for low conjugation.
References
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
Isothiocyanate-Based Protein Labeling: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during isothiocyanate-based protein labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your protein labeling workflow.
Low Labeling Efficiency or Incomplete Reaction
Question: My protein is not labeling efficiently with the isothiocyanate dye. What are the possible causes and how can I improve the labeling efficiency?
Answer:
Low labeling efficiency is a common issue that can be attributed to several factors, primarily related to the reaction conditions and the protein itself.
Potential Causes and Solutions:
-
Incorrect pH: The reaction between isothiocyanates and primary amines (lysine residues and the N-terminus) is highly pH-dependent. The optimal pH range is typically 8.5-9.5. If the pH is too low, the amino groups will be protonated, rendering them non-nucleophilic and unable to react with the isothiocyanate.
-
Solution: Ensure your labeling buffer is within the optimal pH range. A bicarbonate or borate buffer at pH 9.0 is commonly recommended. It is crucial to check the pH of the final protein-buffer solution before adding the dye.
-
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the protein for the labeling reagent, significantly reducing the labeling efficiency.
-
Solution: Use amine-free buffers like phosphate-buffered saline (PBS), bicarbonate, or borate buffers. If your protein is in a Tris-based buffer, it must be exchanged for a suitable labeling buffer, for example, by dialysis or using a desalting column.
-
-
Suboptimal Dye-to-Protein Ratio: The molar ratio of the labeling reagent to the protein is critical. Too little dye will result in a low degree of labeling (DOL), while too much can lead to protein precipitation or altered protein function.
-
Solution: Optimize the dye-to-protein molar ratio. A common starting point is a 10- to 20-fold molar excess of the dye. This may need to be adjusted depending on the number of available lysine residues on your protein and the desired DOL.
-
-
Protein Concentration: The concentration of the protein can influence the reaction kinetics.
-
Solution: A recommended protein concentration is typically in the range of 1-10 mg/mL.
-
Protein Precipitation During or After Labeling
Question: My protein precipitates out of solution during the labeling reaction or shortly after. Why is this happening and what can I do to prevent it?
Answer:
Protein precipitation is often a sign of protein denaturation or aggregation, which can be induced by the labeling process itself.
Potential Causes and Solutions:
-
Excessive Labeling (High Degree of Labeling): Attaching too many hydrophobic dye molecules to the protein's surface can alter its charge and increase its hydrophobicity, leading to aggregation and precipitation.
-
Solution: Reduce the dye-to-protein molar ratio used in the labeling reaction. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.
-
-
Organic Solvent from Dye Stock: Isothiocyanate dyes are often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate.
-
Solution: Keep the volume of the added dye stock solution to a minimum, ideally less than 10% of the total reaction volume. This can be achieved by preparing a more concentrated stock of the labeling reagent.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability.
-
Solution: Ensure the buffer conditions are optimal for your specific protein's stability. While a high pH is needed for the reaction, some proteins may be less stable under these conditions. Consider shortening the incubation time if protein stability is a concern.
-
Instability of the Isothiocyanate Dye
Question: I suspect my isothiocyanate dye has lost its reactivity. How can I check for this and how should I store it?
Answer:
Isothiocyanates are susceptible to hydrolysis, especially in the presence of water. This hydrolysis renders the dye incapable of reacting with the protein.
Potential Causes and Solutions:
-
Improper Storage: Exposure to moisture and light can degrade the isothiocyanate group.
-
Solution: Store the dye in its solid form, protected from light, and desiccated at -20°C or below. Once dissolved in an anhydrous organic solvent like DMSO or DMF, it should be stored in small aliquots at -20°C to minimize freeze-thaw cycles and moisture exposure.
-
-
Hydrolysis After Reconstitution: Once the dye is reconstituted, it is more prone to hydrolysis.
-
Solution: Prepare the dye stock solution immediately before use. Avoid prolonged storage of reconstituted dye. If you notice a decrease in labeling efficiency over time with the same batch of reconstituted dye, it has likely hydrolyzed.
-
High Background or Non-Specific Staining
Question: After labeling and purification, I still observe high background fluorescence or non-specific binding in my downstream application. What is the cause?
Answer:
This issue typically stems from the presence of unconjugated (free) dye that was not adequately removed after the labeling reaction.
Potential Causes and Solutions:
-
Inefficient Removal of Free Dye: The purification method used was not sufficient to separate the labeled protein from the smaller, unreacted dye molecules.
-
Solution: Employ a robust purification method. Size exclusion chromatography (e.g., a desalting column like Sephadex G-25) is highly effective at separating the larger labeled protein from the smaller free dye molecules. Dialysis is another option but requires longer processing times and multiple buffer changes.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful isothiocyanate-based protein labeling.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Bicarbonate or borate buffers are common choices. |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures may require longer incubation times. |
| Incubation Time | 1 - 2 hours | Can be extended overnight at 4°C for sensitive proteins. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Dye Stock Solvent | Anhydrous DMSO or DMF | Minimize the volume added to the reaction (<10%). |
Table 2: Molar Ratio Optimization
| Dye-to-Protein Molar Ratio | Expected Outcome | Application Suitability |
| 5:1 to 10:1 | Low Degree of Labeling (DOL) | When minimal labeling is desired to preserve function. |
| 10:1 to 20:1 | Moderate DOL | A common starting point for many applications. |
| >20:1 | High DOL | Risk of protein precipitation and altered function. |
Experimental Protocols
Protocol 1: General Protein Labeling with an Isothiocyanate Dye
-
Protein Preparation: Dissolve the protein in an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
Dye Preparation: Immediately before use, dissolve the isothiocyanate dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Molar Ratio Calculation: Calculate the volume of dye stock solution needed to achieve the desired dye-to-protein molar ratio.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove the unreacted, free dye from the labeled protein conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the dye at its specific maximum absorbance wavelength.
Visual Diagrams
Caption: Workflow for isothiocyanate-based protein labeling.
3-Morpholinopropyl isothiocyanate storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Morpholinopropyl isothiocyanate (3-MPITC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound under refrigeration.[1] The product should be kept in a dry, cool, and well-ventilated place.[1][2][3]
Q2: Is this compound sensitive to moisture or air?
A2: Yes, isothiocyanates can be moisture-sensitive. It is crucial to keep the container tightly closed to prevent exposure to moist air or water.[1][2] Some sources recommend storing under an inert atmosphere.[2]
Q3: What are the signs of degradation or decomposition of the product?
A3: A change in appearance, such as a color shift from its typical clear yellow to orange or dark brown, may indicate degradation.[4] Thermal decomposition can lead to the release of irritating gases and vapors.[1]
Q4: What materials are incompatible with this compound?
A4: You should avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[2][5]
Troubleshooting Guide
Problem: I observe a color change in my stock of this compound.
-
Possible Cause: The compound may have been exposed to air, moisture, or elevated temperatures, leading to degradation. Isothiocyanates can be unstable under improper storage conditions.
-
Solution: Discontinue use of the discolored reagent as its purity may be compromised. For future prevention, ensure the container is tightly sealed, stored under refrigeration, and in a dry environment.[1][2] Consider flushing the container with an inert gas like argon or nitrogen before sealing for long-term storage.
Problem: My experimental results are inconsistent when using this compound.
-
Possible Cause 1: Reagent Instability. If the product has been stored improperly or for an extended period, it may have partially degraded, leading to lower effective concentrations.
-
Solution 1: Use a fresh vial of the compound for your experiments. Always store it under the recommended conditions.
-
Possible Cause 2: Incompatible Solvents or Reagents. Your experimental protocol may involve substances that react with the isothiocyanate group, such as primary or secondary amines, alcohols, or basic buffers.
-
Solution 2: Review your experimental setup for any incompatible materials.[2][5] If possible, use aprotic solvents and avoid basic conditions. If your protocol requires a buffer, select one that is non-reactive.
Problem: I need to handle a spill of this compound.
-
Immediate Actions:
-
Containment and Cleanup:
-
Decontamination: Wash the spill area thoroughly.
Quantitative Data Summary
| Parameter | Recommended Condition | Reference |
| Storage Temperature | Refrigerated | [1] |
| Storage Environment | Dry, cool, and well-ventilated place.[1][2][3] | [1][2][3] |
| Container | Tightly closed container.[1][2] | [1][2] |
| Atmosphere | Store under an inert atmosphere for enhanced stability.[2] | [2] |
Experimental Protocols
General Handling Protocol:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][2]
-
Avoid breathing mist, vapors, or spray.[1]
-
Do not allow the compound to come into contact with eyes, skin, or clothing.[1][2]
First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Call a physician immediately.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical assistance.[1][6]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for common issues with this compound.
References
identifying off-target effects of 3-Morpholinopropyl isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Morpholinopropyl isothiocyanate (3MP-ITC).
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound (3MP-ITC)?
A1: The primary known biological activity of 3MP-ITC is the strong induction of the Nrf2-mediated antioxidant response.[1][2] It activates the transcription factor Nrf2 by suppressing its negative regulator, Keap1, leading to the increased expression of various detoxifying and antioxidant enzymes.[1][2] This on-target effect is associated with the depletion of intracellular glutathione (GSH) and the activation of several signaling kinases, including ERK, JNK, PI3K, and PKC.[1][2]
Q2: What are the potential off-target effects of 3MP-ITC?
A2: While specific off-target proteins for 3MP-ITC have not been extensively profiled in published literature, its chemical nature as an isothiocyanate suggests potential for off-target interactions. Isothiocyanates are electrophilic compounds that can covalently react with nucleophilic residues on proteins, particularly cysteine thiols.[3] Based on studies with other isothiocyanates, potential off-target classes for 3MP-ITC could include:
-
Kinases: Various kinases can be inhibited by isothiocyanates through covalent modification of cysteine residues within their active sites.[4]
-
Deubiquitinating Enzymes (DUBs): Isothiocyanates have been shown to inhibit DUBs, which can affect protein degradation pathways.
-
Tubulin: Covalent binding of isothiocyanates to tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]
-
Proteins involved in inflammation and apoptosis: Isothiocyanates can modulate signaling pathways such as NF-κB and apoptosis-related proteins.[6][7]
Q3: How can I experimentally identify the off-target effects of 3MP-ITC in my model system?
A3: Several experimental approaches can be used to identify the off-target effects of 3MP-ITC:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and affinity purification coupled with mass spectrometry can identify proteins that covalently bind to 3MP-ITC or a derivatized probe.
-
Kinase Profiling: Screening 3MP-ITC against a panel of kinases can identify specific kinases that are inhibited by the compound.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may be due to off-target interactions.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of 3MP-ITC and its similarity to compounds with known targets.
Troubleshooting Guides
Activity-Based Protein Profiling (ABPP) for 3MP-ITC Target Identification
Q: I am observing high background and many non-specific bands in my competitive ABPP experiment. What could be the cause?
A: High background in competitive ABPP with a reactive compound like 3MP-ITC can be due to several factors:
-
Probe Reactivity: The isothiocyanate moiety is highly reactive and can non-specifically label proteins, especially at higher concentrations.
-
Probe Instability: The probe itself might be unstable under the experimental conditions, leading to degradation products that contribute to background.
-
Insufficient Blocking: Incomplete blocking of non-specific binding sites on beads or plates can lead to high background.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| High Background/Non-specific Bands | 1. 3MP-ITC concentration is too high, leading to non-specific labeling. 2. Probe instability. 3. Insufficient blocking of affinity resin. | 1. Perform a dose-response experiment to find the optimal concentration of 3MP-ITC that inhibits the on-target without causing excessive non-specific labeling. 2. Ensure the stability of your 3MP-ITC-derived probe under your experimental conditions (pH, temperature, buffer components). Consider synthesizing a more stable probe if necessary. 3. Increase the concentration and/or incubation time of the blocking agent (e.g., BSA, casein). |
DOT Script for ABPP Workflow
Caption: Workflow for identifying off-targets of 3MP-ITC using competitive ABPP.
In Vitro Kinase Assays
Q: The IC50 value for 3MP-ITC against my kinase of interest is inconsistent between experiments. What could be the reason?
A: Inconsistent IC50 values in kinase assays with a reactive compound can stem from several sources:
-
Time-Dependent Inhibition: As an electrophilic compound, 3MP-ITC may exhibit time-dependent inhibition, where the potency increases with longer incubation times.
-
ATP Concentration: The inhibitory effect of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay.
-
Compound Instability: 3MP-ITC may not be stable in the assay buffer over the course of the experiment.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 Values | 1. Time-dependent inhibition. 2. Variation in ATP concentration. 3. Compound instability in assay buffer. | 1. Perform a pre-incubation of the kinase with 3MP-ITC for varying amounts of time before adding ATP to assess time-dependency. Standardize the pre-incubation time across all experiments. 2. Ensure the ATP concentration is consistent across all assays and is ideally at or near the Km for the kinase. 3. Assess the stability of 3MP-ITC in your kinase assay buffer over the time course of the experiment using an analytical method like HPLC. |
Quantitative Data
The following table provides a representative example of how to present quantitative data from an in vitro kinase profiling experiment for an isothiocyanate. The IC50 values are hypothetical and for illustrative purposes only.
| Kinase Target | 3MP-ITC IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| On-Target Pathway | ||
| PI3Kα | 5.2 | 0.015 |
| AKT1 | 8.9 | 0.120 |
| Potential Off-Targets | ||
| EGFR | > 50 | 0.008 |
| SRC | 12.5 | 0.006 |
| JNK1 | 7.8 | 0.050 |
| p38α | 15.3 | 0.045 |
Experimental Protocols
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for identifying protein targets of 3MP-ITC using a competitive ABPP approach.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
3MP-ITC stock solution (in DMSO)
-
Broad-spectrum cysteine-reactive ABPP probe with a reporter tag (e.g., iodoacetamide-alkyne or a similar probe)
-
Click chemistry reagents (if using an alkyne-tagged probe)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Trypsin solution for on-bead digestion
-
LC-MS/MS compatible buffers
Procedure:
-
Proteome Preparation: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteome. Determine protein concentration using a standard assay (e.g., BCA).
-
Competitive Inhibition: Aliquot the proteome into two tubes. To one tube, add 3MP-ITC to the desired final concentration. To the other (vehicle control), add an equivalent volume of DMSO. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add the broad-spectrum ABPP probe to both tubes to a final concentration of 10 µM. Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Click Chemistry (if applicable): If using an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to each sample and incubate to capture the biotin-tagged proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify and quantify the peptides in each sample.
-
Data Analysis: Compare the abundance of peptides between the 3MP-ITC-treated and vehicle-treated samples. Proteins with significantly reduced peptide abundance in the 3MP-ITC-treated sample are potential off-targets.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of 3MP-ITC against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
3MP-ITC stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of 3MP-ITC in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted 3MP-ITC or DMSO (vehicle control).
-
Pre-incubation: Add the kinase to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the 3MP-ITC concentration. Fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
On-Target Signaling Pathway: Nrf2 Activation by 3MP-ITC
DOT Script
Caption: On-target mechanism of 3MP-ITC via activation of the Nrf2 signaling pathway.
Potential Off-Target Signaling Pathway: NF-κB Inhibition by Isothiocyanates
DOT Script
Caption: Potential off-target effect of isothiocyanates on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing hydrolysis of 3-Morpholinopropyl isothiocyanate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3-Morpholinopropyl isothiocyanate (3-MP-ITC). The following resources are designed to help you minimize hydrolysis and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic isothiocyanate that has been identified as a potent inducer of the Nrf2-mediated antioxidant response.[1] Its primary mechanism involves the activation of the Nrf2 signaling pathway, which leads to the transcription of a suite of detoxifying and antioxidant enzymes.[1]
Q2: Why is hydrolysis a concern when working with this compound?
A2: The isothiocyanate functional group (-N=C=S) is susceptible to hydrolysis in aqueous environments, which can lead to the degradation of the compound and a loss of its biological activity. This degradation is influenced by factors such as pH, temperature, and the composition of the experimental buffer.[2][3][4]
Q3: How should I store this compound to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere to protect it from moisture.
Q4: Can I prepare stock solutions of this compound in advance?
A4: While it is possible to prepare stock solutions, it is recommended to prepare them fresh for each experiment to minimize degradation due to hydrolysis. If a stock solution must be prepared in advance, it should be dissolved in an anhydrous solvent such as DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Hydrolysis of 3-MP-ITC in aqueous buffers or cell culture media. | Prepare fresh solutions of 3-MP-ITC for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. Consider using a buffer with a slightly acidic pH if compatible with your experimental system.[2][3] |
| Instability at experimental temperature. | Avoid prolonged incubation at elevated temperatures. If high temperatures are necessary, shorten the incubation time as much as possible.[5][6][7] | |
| Reaction with components in the media. | Be aware that the isothiocyanate group can react with nucleophiles, such as sulfhydryl groups in proteins or other media components. | |
| High background or off-target effects | Non-specific binding or reaction of the isothiocyanate group. | Optimize the concentration of 3-MP-ITC used in your assay. Ensure proper washing steps are included in your protocol to remove any unbound compound.[8] |
| Cell stress due to solvent. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is low and non-toxic to the cells. | |
| Poor reproducibility between experiments | Variability in the preparation of 3-MP-ITC solutions. | Standardize your protocol for preparing and handling 3-MP-ITC solutions. Use the same source and lot of the compound for a series of related experiments. |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and ensure a consistent cell confluency at the time of treatment.[9] |
Data Presentation
| Parameter | Condition | Effect on Isothiocyanate Stability | Recommendation for Minimizing Hydrolysis |
| pH | Acidic (e.g., pH 4-6) | Generally more stable | Use a slightly acidic buffer if your experimental system allows.[2][3] |
| Neutral to Alkaline (e.g., pH 7-8) | Less stable, increased rate of hydrolysis | Minimize time in neutral or alkaline buffers. Prepare solutions immediately before use.[2][3] | |
| Temperature | Low (e.g., 4°C) | More stable | Store stock solutions at low temperatures and prepare experimental solutions on ice. |
| Elevated (e.g., 37°C or higher) | Less stable, increased rate of degradation | Minimize incubation times at physiological or higher temperatures.[5][6][7] | |
| Aqueous Buffer Components | Deionized Water | Relatively more stable | For short-term storage or immediate use, dissolving in deionized water is an option. |
| Buffers (e.g., PBS, Tris) | Can accelerate degradation | If buffers are necessary, prepare the 3-MP-ITC solution immediately before adding it to the experimental system. |
Experimental Protocols
Key Experiment: Activation of the Nrf2 Signaling Pathway in Cell Culture
This protocol describes a general method for treating cultured cells with this compound to study the activation of the Nrf2 signaling pathway.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Cultured cells (e.g., HepG2)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting, RNA extraction kit for qRT-PCR)
Methodology:
-
Cell Seeding: Plate your cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of 3-MP-ITC Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Preparation of Working Solutions: Dilute the stock solution in cell culture medium to the final desired concentrations. It is crucial to perform this step immediately before adding the solutions to the cells to minimize hydrolysis.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 3-MP-ITC. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-MP-ITC concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with your chosen downstream analysis to assess Nrf2 pathway activation. This can include:
-
Western Blotting: To analyze the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1).
-
qRT-PCR: To measure the mRNA expression levels of Nrf2 target genes.
-
Reporter Assays: If using a cell line with an Antioxidant Response Element (ARE) reporter construct.
-
Visualizations
Logical Workflow for Minimizing Hydrolysis
The following diagram illustrates a logical workflow designed to minimize the hydrolysis of this compound during a typical cell-based experiment.
Caption: Workflow for handling 3-MP-ITC to reduce hydrolysis.
Nrf2 Signaling Pathway Activation by this compound
This diagram illustrates the mechanism by which this compound activates the Nrf2 signaling pathway, leading to the expression of antioxidant and detoxifying enzymes.
Caption: Activation of Nrf2 signaling by 3-MP-ITC.
References
- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Morpholinopropyl Isothiocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Morpholinopropyl isothiocyanate (3MP-ITC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
The primary and most common reaction of this compound is its use as an electrophile in reactions with nucleophiles. Most notably, it reacts with primary and secondary amines to form the corresponding N,N'-disubstituted thioureas. This reaction is a cornerstone of many synthetic pathways in medicinal chemistry.
Q2: What are the most common byproducts in a reaction between this compound and a primary amine?
The most common byproducts include:
-
Unreacted starting materials: Either this compound or the primary amine may remain if the reaction does not go to completion.
-
Hydrolysis product: this compound can be sensitive to moisture and may hydrolyze to form 3-morpholinopropylamine, especially if the reaction is not conducted under anhydrous conditions.
-
Symmetrical thiourea: If the reaction conditions are not carefully controlled, the newly formed thiourea can sometimes react with another molecule of the isothiocyanate, or the starting amine can react with an intermediate, leading to the formation of a symmetrical thiourea.
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, it is recommended to:
-
Use anhydrous solvents and reagents to prevent hydrolysis.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.
-
Control the stoichiometry of the reactants carefully. A slight excess of the amine can sometimes be used to ensure all the isothiocyanate is consumed.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q4: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to moisture and air.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of this compound | Use freshly opened or purified 3MP-ITC. Ensure it has been stored correctly. |
| Low nucleophilicity of the amine | Consider using a non-nucleophilic base (e.g., triethylamine) to activate the amine. For weakly nucleophilic amines, a stronger base or a different reaction solvent might be necessary. |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be an effective method to overcome steric barriers. |
| Incomplete reaction | Monitor the reaction progress by TLC. If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant. |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Recommended Solution |
| Unreacted starting materials | Optimize the reaction stoichiometry and time. Consider purification by column chromatography. |
| Formation of hydrolysis product (3-morpholinopropylamine) | Ensure the use of anhydrous solvents and an inert atmosphere. |
| Formation of symmetrical thiourea | Carefully control the stoichiometry and addition rate of the reactants. A two-step, one-pot approach where the isothiocyanate is formed in situ before the addition of the second amine can be effective in some cases. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is an oil and does not crystallize | Column Chromatography: This is the most reliable method for purifying non-crystalline products. Use TLC to determine an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). |
| Trituration: If the oil is viscous, stir it vigorously with a poor solvent (e.g., hexanes or a mixture of diethyl ether/hexanes). This can sometimes induce crystallization by removing impurities. | |
| Product is water-soluble | If your product has high polarity, it might be partially or fully soluble in the aqueous layer during workup. Check the aqueous layer for your product before discarding it. |
Experimental Protocols
Protocol 1: General Synthesis of a Thiourea using this compound
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound to the solution at room temperature. The addition can be done dropwise if the reaction is expected to be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating can be applied.
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel
-
Appropriate solvent system (e.g., Hexanes/Ethyl Acetate) determined by TLC
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Thiourea Synthesis from Isothiocyanates
| Amine | Isothiocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Phenyl isothiocyanate | THF | 25 | 2 | 95 |
| Benzylamine | Benzyl isothiocyanate | DCM | 25 | 1 | 98 |
| 4-Nitroaniline | 4-Nitrophenyl isothiocyanate | DMF | 80 | 12 | 75 |
| Cyclohexylamine | Cyclohexyl isothiocyanate | Acetonitrile | 50 | 4 | 92 |
Note: This table provides illustrative data for general isothiocyanate reactions and should be used as a reference. Actual results with this compound may vary depending on the specific amine and reaction conditions.
Visualizations
Signaling Pathway
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow
Caption: General experimental workflow for thiourea synthesis and purification.
Troubleshooting Logic
Caption: Troubleshooting logic for low-yield isothiocyanate reactions.
Validation & Comparative
A Comparative Analysis of 3-Morpholinopropyl Isothiocyanate and Sulforaphane in Nrf2 Induction
For Immediate Release
In the landscape of cellular defense research, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) stands as a master regulator of antioxidant and detoxification pathways. Its activation is a key strategy in the development of therapeutic agents against a multitude of diseases rooted in oxidative stress. Among the most potent activators of this pathway are isothiocyanates (ITCs), a class of compounds found in cruciferous vegetables and also synthesized for enhanced properties. This guide provides a detailed comparison of two such ITCs: the synthetic 3-Morpholinopropyl isothiocyanate (3MP-ITC) and the well-studied, naturally occurring sulforaphane (SFN). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficiencies of these compounds in Nrf2 induction.
Overview of Nrf2 Activation
Under normal conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Quantitative Comparison of Nrf2 Induction Efficiency
While both 3MP-ITC and sulforaphane are recognized as powerful Nrf2 inducers, direct head-to-head quantitative comparisons in the same experimental systems are limited in publicly available literature. However, data from independent studies provide insights into their respective potencies. Sulforaphane is widely cited as the most potent naturally occurring Nrf2 inducer.[1] 3MP-ITC has been described as an "exceptionally strong chemical inducer" of Nrf2-mediated enzymes.[2][3]
| Parameter | This compound (3MP-ITC) | Sulforaphane (SFN) | Source |
| Potency (CD Value for NQO1) | Data not available | 0.2 µM | [4] |
| Observed Effect | Strong induction of Nrf2 protein and nuclear accumulation in HepG2C8 cells.[2][3] | Potent induction of Nrf2 target genes (e.g., HO-1, NQO1).[5][6] | [2][3],[5][6] |
| Upstream Signaling | Activates ERK1/2, JNK1/2, PKC, and PI3K signaling pathways to induce Nrf2.[2][3] | Primarily acts via modification of Keap1 cysteine residues.[6] | [2][3],[6] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The CD value represents the concentration required to double the activity of the Nrf2 target enzyme, quinone reductase (NQO1).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The Nrf2 Signaling Pathway.
Caption: Experimental Workflow for Comparing Nrf2 Inducers.
Experimental Protocols
The following are generalized protocols for key experiments used to assess Nrf2 induction, based on methodologies reported in the literature.
Cell Culture and Treatment
Human hepatoma HepG2 cells, or other suitable cell lines, are cultured in appropriate media. For experiments, cells are seeded and allowed to attach. Subsequently, the cells are treated with varying concentrations of 3MP-ITC or sulforaphane for specified durations.
Western Blot Analysis for Protein Levels
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay or a similar method.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin). This is followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for mRNA Levels
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The relative mRNA expression of Nrf2 target genes (e.g., HMOX1, NQO1) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
Antioxidant Response Element (ARE) Luciferase Reporter Assay
-
Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.
-
Treatment: After transfection, cells are treated with the test compounds (3MP-ITC or sulforaphane).
-
Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase).
Conclusion
Both this compound and sulforaphane are highly effective inducers of the Nrf2 signaling pathway, a critical mechanism for cellular protection against oxidative stress. Sulforaphane is a well-characterized and potent natural inducer.[1] 3MP-ITC is a synthetic isothiocyanate that has been demonstrated to be an exceptionally strong activator of this pathway.[2][3] The decision to use one over the other in a research or drug development context may depend on factors such as desired potency, specificity, and pharmacokinetic properties. Further direct comparative studies are warranted to definitively establish the relative induction efficiencies of these two promising compounds.
References
- 1. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo [mdpi.com]
- 2. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 6. Structural influence of isothiocyanates on expression of cytochrome P450, phase II enzymes, and activation of Nrf2 in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing 3-Morpholinopropyl isothiocyanate to other isothiocyanate protein probes
A Comparative Guide to Isothiocyanate Protein Probes: 3-Morpholinopropyl Isothiocyanate vs. Traditional Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate isothiocyanate probe is critical for the successful labeling and analysis of proteins. This guide provides a comprehensive comparison of this compound (3MP-ITC) with established isothiocyanate protein probes, including Fluorescein Isothiocyanate (FITC), Rhodamine B Isothiocyanate (RBITC), and Phenyl Isothiocyanate (PITC). The comparison focuses on their primary applications, performance metrics, and the underlying experimental protocols.
Introduction to Isothiocyanate Probes
Isothiocyanates (-N=C=S) are reactive compounds that readily form stable thiourea bonds with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues. This reactivity makes them valuable tools for protein modification. While FITC and RBITC are primarily used for fluorescent labeling, and PITC is the key reagent in Edman degradation for protein sequencing, 3MP-ITC has emerged as a potent modulator of cellular signaling pathways.
Performance Comparison
The following table summarizes the key performance characteristics of 3MP-ITC, FITC, RBITC, and PITC.
| Feature | This compound (3MP-ITC) | Fluorescein Isothiocyanate (FITC) | Rhodamine B Isothiocyanate (RBITC) | Phenyl Isothiocyanate (PITC) |
| Primary Application | Inducer of Nrf2-mediated antioxidant response[1][2] | Fluorescent labeling of proteins for microscopy, flow cytometry, etc.[3] | Fluorescent labeling of proteins, particularly for applications requiring higher photostability than FITC[4] | N-terminal amino acid sequencing of proteins (Edman degradation)[5] |
| Reactivity | Reacts with sulfhydryl groups (e.g., on Keap1) to induce a cellular response[1][2] | Reacts with primary amines to form a stable thiourea linkage | Reacts with primary amines to form a stable thiourea linkage | Reacts with the N-terminal amino group of peptides and proteins |
| Specificity | Shows selectivity for specific cysteine residues in proteins like Keap1, leading to Nrf2 activation[1][2] | Primarily targets N-terminal and lysine primary amines | Primarily targets N-terminal and lysine primary amines | Highly specific for the N-terminal α-amino group under controlled conditions |
| Key Performance Metric | Potency in inducing the antioxidant response element (ARE)[1][2] | High quantum yield, but susceptible to photobleaching[4] | Good quantum yield and higher photostability compared to FITC[4] | High efficiency and specificity in sequential amino acid cleavage |
| Detection Method | Western blotting for induced proteins (e.g., NQO1, HO-1), reporter gene assays for ARE activity[1] | Fluorescence microscopy, flow cytometry, spectrophotometry (Ex/Em: ~495/520 nm) | Fluorescence microscopy, flow cytometry, spectrophotometry (Ex/Em: ~550/585 nm) | HPLC or mass spectrometry to identify the cleaved PTH-amino acid derivative |
Experimental Protocols
Detailed methodologies for the key applications of these isothiocyanate probes are provided below.
Protocol 1: Fluorescent Labeling of Proteins with FITC
This protocol describes the general procedure for conjugating FITC to a protein.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Fluorescein Isothiocyanate (FITC)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5)
Procedure:
-
Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with FITC.
-
Prepare a fresh stock solution of FITC in DMSO or DMF at a concentration of 1-10 mg/mL immediately before use.
-
Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of FITC to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding the quenching buffer and incubating for another 30-60 minutes at room temperature.
-
Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
Collect the protein-containing fractions, which will be visibly yellow-orange.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Protocol 2: N-Terminal Protein Sequencing using Phenyl Isothiocyanate (Edman Degradation)
This protocol outlines the principle of Edman degradation for determining the N-terminal amino acid sequence of a protein.
Materials:
-
Purified protein or peptide sample
-
Phenyl Isothiocyanate (PITC)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane/ethyl acetate solvent mixture
-
HPLC or mass spectrometer for analysis
Procedure:
-
Coupling: The purified protein is reacted with PITC under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminus.
-
Cleavage: The PTC-protein is then treated with anhydrous TFA, which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.
-
Extraction: The thiazolinone derivative is selectively extracted into an organic solvent (e.g., heptane/ethyl acetate).
-
Conversion: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by heating in an acidic aqueous solution.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) or mass spectrometry by comparing its retention time or mass-to-charge ratio to known standards.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by 3MP-ITC and the experimental workflow for protein labeling.
Caption: Nrf2 activation pathway induced by this compound.
Caption: General experimental workflow for fluorescent protein labeling.
Conclusion
The choice of an isothiocyanate probe is highly dependent on the intended application. For fluorescent visualization and quantification of proteins, FITC and RBITC remain the probes of choice, with RBITC offering superior photostability. For N-terminal protein sequencing, PITC is the indispensable reagent for Edman degradation. In contrast, this compound is not a conventional protein labeling probe but a potent bioactive molecule that modulates the Nrf2 signaling pathway. Its utility lies in the study of cellular antioxidant responses and potential chemopreventive applications. Researchers should select the appropriate isothiocyanate based on their experimental goals, whether it be to fluorescently tag a protein for imaging, to determine its amino acid sequence, or to investigate its effect on cellular signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
Validation of 3-Morpholinopropyl Isothiocyanate as a Specific Nrf2 Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Morpholinopropyl isothiocyanate (3MP-ITC) as a specific activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Its performance is evaluated against other well-established Nrf2 activators, supported by available experimental data.
Introduction to Nrf2 Activation
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). Pharmacological activation of Nrf2 is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress.
This compound (3MP-ITC): A Potent Synthetic Nrf2 Activator
This compound (3MP-ITC) is a synthetic isothiocyanate that has been identified as an exceptionally strong inducer of the Nrf2-mediated antioxidant response.[1] In vitro and in vivo studies have demonstrated its efficacy in activating the Nrf2 pathway.
The mechanism of action for 3MP-ITC involves the suppression of Keap1, which leads to the accumulation and subsequent nuclear translocation of Nrf2.[1] Additionally, 3MP-ITC has been shown to deplete intracellular glutathione (GSH) and activate several upstream signaling kinases, including ERK1/2, JNK1/2, PKC, and PI3K, which can also contribute to Nrf2 activation.[1] In vivo studies in mice have confirmed that oral administration of 3MP-ITC increases the expression of Nrf2 and its target gene NQO1 in an Nrf2-dependent manner.[1]
Comparative Analysis of Nrf2 Activators
To provide a clear comparison, the following table summarizes the potency of 3MP-ITC alongside other well-characterized Nrf2 activators: sulforaphane (a natural isothiocyanate) and bardoxolone methyl (a synthetic triterpenoid).
| Compound | Class | Potency (ARE-Luciferase Reporter Assay) | Potency (NQO1 Induction) | Key Mechanistic Features |
| This compound (3MP-ITC) | Synthetic Isothiocyanate | Described as an "exceptionally strong" inducer[1] | Strong induction of NQO1 protein expression[1] | Keap1 suppression, GSH depletion, activation of ERK, JNK, PI3K, and PKC pathways.[1] |
| Sulforaphane (SFN) | Natural Isothiocyanate | EC50 in the low µM range | Concentration for doubling of activity ~0.2 µM | Covalent modification of Keap1 cysteine residues. |
| Bardoxolone Methyl (CDDO-Me) | Synthetic Triterpenoid | EC50 in the nM range | Potent inducer of NQO1 | Covalent modification of Keap1 cysteine residues. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow for validating Nrf2 activators.
References
Navigating the Cellular Landscape: A Comparative Guide to the Cross-Reactivity of 3-Morpholinopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Morpholinopropyl isothiocyanate (3MP-ITC) and its potential for cross-reactivity with various cellular targets. As a potent activator of the Nrf2-mediated antioxidant response, understanding the broader interaction profile of 3MP-ITC is crucial for its development as a potential therapeutic agent. This document synthesizes available data on 3MP-ITC and draws comparisons with other well-characterized isothiocyanates (ITCs) to provide a framework for assessing its target selectivity.
Introduction to this compound (3MP-ITC)
This compound is a synthetic isothiocyanate that has demonstrated strong induction of the Nrf2 signaling pathway, a key regulator of cellular antioxidant and detoxification responses.[1][2] Its primary mechanism of action involves the depletion of intracellular glutathione (GSH) and the activation of several signaling kinases, including ERK1/2, JNK1/2, PKC, and PI3K.[1][2] This activity is initiated by the suppression of Keap1, a negative regulator of Nrf2, leading to the accumulation and nuclear translocation of Nrf2.[1] Like other isothiocyanates, 3MP-ITC is an electrophilic molecule capable of reacting with nucleophilic residues on proteins, primarily cysteine thiols, which underlies both its on-target and potential off-target effects.
Comparative Analysis of Isothiocyanate Cellular Targets
While specific high-throughput screening data for 3MP-ITC cross-reactivity is not yet publicly available, we can infer its potential off-target profile by examining data from other well-studied isothiocyanates, such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC). The isothiocyanate functional group is the common reactive moiety responsible for covalent interactions with cellular proteins.
Below is a summary of known cellular targets of common isothiocyanates, which may also be potential interaction partners for 3MP-ITC.
| Target Category | Specific Protein Targets (of other ITCs) | Potential Functional Consequence of Interaction |
| Primary Target Pathway | Keap1 | Nrf2 activation, antioxidant response |
| Apoptosis Regulation | BID, Caspases, Bcl-2 family proteins | Induction of apoptosis |
| Cell Cycle Control | Tubulin, Cyclin-dependent kinases (Cdks), Chk2 | Cell cycle arrest |
| Inflammation | NF-κB pathway components (e.g., IKK) | Anti-inflammatory effects |
| Protein Ubiquitination | Deubiquitinating enzymes (DUBs) like USP9x, UCH37 | Altered protein stability and signaling |
| Metabolism | Phase I and Phase II detoxification enzymes | Modulation of xenobiotic metabolism |
Signaling Pathways and Experimental Workflows
To understand the cellular effects of 3MP-ITC, it is essential to visualize the key signaling pathways it modulates and the experimental workflows used to identify its cellular targets.
The Nrf2 Activation Pathway by 3MP-ITC
The primary signaling pathway activated by 3MP-ITC is the Nrf2 antioxidant response pathway. The diagram below illustrates the key steps in this process.
Caption: Nrf2 activation pathway initiated by 3MP-ITC.
Experimental Workflow for Target Identification
Chemoproteomics is a powerful approach to identify the cellular targets of reactive compounds like isothiocyanates. The following diagram outlines a general workflow for identifying the targets of 3MP-ITC.
Caption: A chemoproteomic workflow for identifying cellular targets of 3MP-ITC.
Experimental Protocols
Detailed below are methodologies for key experiments to assess the cross-reactivity of 3MP-ITC. These are adapted from established protocols for other isothiocyanates.[3][4][5]
Synthesis of an Alkyne-tagged 3MP-ITC Probe
To enable the identification of covalent targets, a modified version of 3MP-ITC containing a bioorthogonal handle, such as a terminal alkyne, is required. This can be synthesized by modifying the morpholine ring or by adding an alkyne-containing chain to the isothiocyanate backbone. The synthesis would involve standard organic chemistry techniques, and the final product should be verified by NMR and mass spectrometry.
Cell Culture and Treatment
-
Culture a relevant human cell line (e.g., HepG2 or A549) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with the alkyne-tagged 3MP-ITC probe at a concentration determined by prior dose-response studies (e.g., 10-50 µM) for a defined period (e.g., 1-4 hours).
-
As a negative control, treat a separate batch of cells with the vehicle (e.g., DMSO).
-
For competitive profiling, pre-incubate cells with a molar excess of untagged 3MP-ITC before adding the alkyne-tagged probe.
Cell Lysis and Click Chemistry
-
After treatment, wash the cells with cold PBS and lyse them in a buffer containing SDS and protease inhibitors.
-
Perform a click chemistry reaction by adding a biotin-azide reporter tag, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the cell lysate.
-
Incubate the reaction mixture at room temperature for 1-2 hours to allow for the covalent attachment of biotin to the alkyne-tagged probe-protein conjugates.
Affinity Purification and Protein Digestion
-
Enrich the biotin-labeled proteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digestion to release the peptides from the captured proteins.
LC-MS/MS Analysis and Data Interpretation
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the generated mass spectra using a protein database search engine.
-
Quantify the relative abundance of the identified proteins between the different experimental conditions (e.g., probe-treated vs. control, competitive profiling) to determine the specific targets of 3MP-ITC.
Conclusion
While this compound is a promising Nrf2 activator, a thorough understanding of its cross-reactivity with other cellular targets is imperative for its further development. The information and protocols presented in this guide provide a framework for researchers to investigate the broader cellular interaction profile of 3MP-ITC. By employing chemoproteomic strategies, the scientific community can build a comprehensive map of its on- and off-targets, which will be critical for predicting its efficacy and potential side effects in future therapeutic applications. Direct comparative studies of 3MP-ITC with other isothiocyanates are warranted to definitively position it within this class of compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: Alternatives to 3-Morpholinopropyl Isothiocyanate
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is fundamental to a vast array of applications, from elucidating cellular pathways to developing targeted therapeutics. While isothiocyanates, such as 3-Morpholinopropyl isothiocyanate, have been a long-standing choice for targeting primary amines, a diverse landscape of alternative methods has emerged, offering significant advantages in terms of specificity, efficiency, and versatility. This guide provides an objective comparison of these modern protein labeling techniques, supported by experimental data and detailed methodologies, to empower you in selecting the optimal strategy for your research needs.
Performance Comparison of Protein Labeling Methods
The choice of a protein labeling strategy is a critical decision that can significantly impact the outcome of an experiment. The following tables provide a comparative overview of key performance metrics for this compound and its alternatives.
| Method | Target Residue(s) | Typical Labeling Efficiency | Reaction pH | Reaction Time | Bond Stability |
| This compound | N-terminus, Lysine | Variable | 8.5 - 9.5 | 2 - 8 hours | Stable Thiourea |
| NHS Esters | N-terminus, Lysine | High | 7.2 - 8.5 | 0.5 - 4 hours | Highly Stable Amide |
| Maleimides | Cysteine | 70-90%[1][2][3] | 6.5 - 7.5 | 2 hours - overnight | Stable Thioether |
| SNAP-tag® | SNAP-tag fusion | Quantitative[4] | 5.0 - 10.0[5] | 30 - 60 minutes[4][5] | Covalent |
| HaloTag® | HaloTag® fusion | High | Physiological | 15 - 30 minutes | Covalent |
| Sortase-mediated Ligation | N- or C-terminus | High | 7.5 - 9.0[6] | 1 - 8 hours[6] | Native Peptide Bond |
| Click Chemistry (CuAAC) | Azide or Alkyne | High | 4.0 - 11.0[7] | 30 minutes | Stable Triazole |
| Click Chemistry (SPAAC) | Azide or Alkyne | High | Physiological | 1 - 12 hours | Stable Triazole |
| Method | Specificity | Bioorthogonality | Protein Modification Required | Key Advantages | Key Disadvantages |
| This compound | Low (multiple lysines) | No | None | Simple, commercially available reagents | Lack of site-specificity, potential for protein inactivation |
| NHS Esters | Low (multiple lysines) | No | None | Fast reaction, highly stable bond | Lack of site-specificity, hydrolysis of the ester in aqueous solutions |
| Maleimides | High (cysteine) | High | Cysteine engineering may be needed | High specificity for a single amino acid | Requires a free thiol, potential for off-target reaction with other nucleophiles at high pH |
| SNAP-tag® | High (tag-specific) | Yes | Genetic fusion with SNAP-tag | High specificity, fast labeling, versatile substrates | Requires genetic modification of the protein, tag may affect protein function |
| HaloTag® | High (tag-specific) | Yes | Genetic fusion with HaloTag® | High specificity, very fast labeling, variety of ligands | Requires genetic modification of the protein, tag may affect protein function |
| Sortase-mediated Ligation | High (N- or C-terminus) | Yes | Genetic fusion with sortase recognition site | Site-specific, forms a native peptide bond | Requires an enzyme, reaction can be reversible |
| Click Chemistry (CuAAC) | High (azide/alkyne) | Yes | Introduction of azide or alkyne | High specificity, fast, biocompatible | Requires a copper catalyst which can be toxic to cells |
| Click Chemistry (SPAAC) | High (azide/alkyne) | Yes | Introduction of azide or alkyne | High specificity, copper-free, excellent for live-cell imaging | Slower kinetics than CuAAC, cyclooctyne reagents can be bulky |
Experimental Protocols
Detailed methodologies for the key labeling techniques are provided below. These protocols are intended as a starting point and may require optimization for your specific protein and application.
Protocol 1: Labeling with this compound (and other Isothiocyanates)
This protocol is a general procedure for labeling proteins with isothiocyanate derivatives like Fluorescein Isothiocyanate (FITC).
Materials:
-
Protein of interest
-
Isothiocyanate-functionalized dye (e.g., FITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Quenching reagent (optional): Tris or glycine solution
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[8]
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in DMSO or DMF to a concentration of 1-10 mg/mL.[8]
-
Conjugation Reaction: Slowly add the isothiocyanate solution to the protein solution while gently stirring. A typical molar excess of the isothiocyanate to the protein is 10-20 fold.[8]
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Quenching (Optional): Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purification: Remove the unreacted labeling reagent and byproducts by gel filtration or dialysis.[9]
Protocol 2: Labeling with N-Hydroxysuccinimide (NHS) Esters
This protocol describes the general procedure for labeling proteins with amine-reactive NHS esters.
Materials:
-
Protein of interest
-
NHS ester-functionalized dye
-
Anhydrous DMSO or DMF
-
Labeling buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[10]
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. The buffer must be amine-free.[10]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[11]
-
Conjugation Reaction: Add the NHS ester solution to the protein solution. A typical molar excess of the NHS ester to the protein is 8-fold for mono-labeling.[10]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.[12]
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column or dialysis.[12]
Protocol 3: Cysteine-Specific Labeling with Maleimides
This protocol outlines the procedure for labeling cysteine residues with maleimide-functionalized reagents.
Materials:
-
Protein containing a free cysteine residue
-
Maleimide-functionalized dye
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, if disulfides are present): TCEP or DTT
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed labeling buffer to a concentration of 1-10 mg/mL.[15]
-
Reduction (Optional): If the protein contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[14] If using DTT, it must be removed before adding the maleimide.
-
Reagent Preparation: Dissolve the maleimide dye in DMSO or DMF to a concentration of 10 mM.[16]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[14][16]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Purification: Purify the conjugate using gel filtration, HPLC, or electrophoresis.[17]
Protocol 4: SNAP-tag® Labeling
This protocol describes the labeling of a SNAP-tag® fusion protein in vitro.
Materials:
-
Purified SNAP-tag® fusion protein
-
SNAP-tag® substrate (e.g., fluorescently labeled O6-benzylguanine)
-
Reaction buffer: PBS or other suitable buffer, pH 5.0-10.0[5]
-
DTT (optional, but recommended for stability)
Procedure:
-
Protein and Substrate Preparation: Prepare the SNAP-tag® fusion protein at a concentration of approximately 20 µM. Prepare the SNAP-tag® substrate at a concentration of 30 µM.[5]
-
Reaction Setup: Combine the purified SNAP-tag® protein with the BG conjugate in the reaction buffer. A 1.5-fold excess of substrate to protein is recommended.[5] Add DTT to a final concentration of 1-5 mM.[4]
-
Incubation: Incubate the reaction at 37°C for 30 minutes in the dark.[4]
-
Analysis: The labeled protein can be analyzed directly by SDS-PAGE and in-gel fluorescence scanning.[4]
Protocol 5: HaloTag® Labeling
This protocol is for labeling HaloTag® fusion proteins in live cells.
Materials:
-
Cells expressing the HaloTag® fusion protein
-
HaloTag® ligand (fluorescently labeled)
-
Cell culture medium
-
Live-cell imaging medium
Procedure:
-
Cell Preparation: Culture cells expressing the HaloTag® fusion protein to the desired confluency.
-
Staining Solution Preparation: Dilute the HaloTag® ligand stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Cell Labeling: Aspirate the existing culture medium and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Aspirate the staining solution and wash the cells three times with pre-warmed complete cell culture medium.
-
Imaging: Add pre-warmed live-cell imaging medium to the cells and proceed with fluorescence microscopy.
Protocol 6: Sortase-Mediated Ligation
This protocol describes a typical in vitro sortase-mediated ligation reaction.
Materials:
-
Protein of interest with a C-terminal LPXTG motif
-
Oligoglycine-functionalized probe (e.g., GGG-dye)
-
Sortase A enzyme
-
Reaction buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5
Procedure:
-
Reaction Setup: In the reaction buffer, combine the protein of interest, the oligoglycine probe (typically in 5-10 fold molar excess), and Sortase A.
-
Incubation: Incubate the reaction mixture at 30°C for 1-8 hours.[6]
-
Quenching: The reaction can be stopped by adding EDTA to chelate the Ca2+.
-
Purification: Purify the labeled protein using affinity chromatography (if the protein has a tag) or other chromatographic methods to remove the sortase enzyme and unreacted probe.
Protocol 7: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for CuAAC labeling of a protein.
Materials:
-
Azide- or alkyne-modified protein
-
Corresponding alkyne- or azide-functionalized probe
-
Copper(II) sulfate (CuSO4)
-
Reducing agent: Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Reaction buffer: PBS or other suitable buffer, pH 7.4
Procedure:
-
Reagent Preparation: Prepare stock solutions of the protein, probe, CuSO4, sodium ascorbate, and ligand.
-
Reaction Setup: In a microfuge tube, combine the protein, probe, CuSO4, and ligand.[18]
-
Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate.[18]
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.[18]
-
Purification: Purify the labeled protein using a desalting column or other appropriate methods.
Protocol 8: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical SPAAC reaction for protein labeling.
Materials:
-
Azide-modified protein
-
Cyclooctyne-functionalized probe (e.g., DBCO-dye)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Protein and Probe Preparation: Ensure the azide-modified protein is in a suitable buffer. Dissolve the cyclooctyne probe in DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the cyclooctyne probe to the protein solution.[19]
-
Incubation: Incubate the reaction for 2-12 hours at room temperature.[19]
-
Purification: Remove the unreacted probe by gel filtration or dialysis.
Visualizing the Labeling Chemistries and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows of the described protein labeling methods.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. roboklon.com [roboklon.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. interchim.fr [interchim.fr]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. glenresearch.com [glenresearch.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. biotium.com [biotium.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
Navigating Nucleophilicity: A Comparative Guide to the Specificity of 3-Morpholinopropyl Isothiocyanate for Cysteine vs. Lysine Residues
For researchers, scientists, and drug development professionals, the selective modification of amino acid residues is a cornerstone of bioconjugation, proteomics, and drug discovery. Among the diverse reagents available, isothiocyanates (ITCs) are a prominent class of electrophiles that react with nucleophilic residues in proteins. This guide provides an in-depth comparison of the reactivity and specificity of 3-Morpholinopropyl isothiocyanate (3MP-ITC), a synthetic ITC, towards cysteine and lysine residues. While specific kinetic data for 3MP-ITC is limited, this guide draws upon extensive data from analogous aliphatic and benzyl isothiocyanates to provide a robust framework for understanding its reactivity profile.
The Chemical Basis of Specificity: Cysteine's Thiol vs. Lysine's Amine
The specificity of isothiocyanates for cysteine over lysine is primarily governed by the interplay of pH and the intrinsic nucleophilicity of the target residues. The thiol group (-SH) of cysteine is a more potent nucleophile than the primary amine (-NH2) of lysine at physiological pH.[1][2] This is because the thiol group has a lower pKa, meaning it is more readily deprotonated to the highly reactive thiolate anion (S-).
The reaction of an isothiocyanate with a cysteine residue results in the formation of a dithiocarbamate linkage, a reaction that is favored at a neutral to slightly basic pH range of 7.4-9.0.[1] Conversely, the reaction with a lysine residue, which forms a stable thiourea bond, is favored at a more alkaline pH of 9.0-11.0, where the primary amine is more likely to be in its unprotonated, nucleophilic state.[1] It is noteworthy that the dithiocarbamate adduct with cysteine can exhibit reversibility, potentially allowing for the isothiocyanate to be released or transferred to another nucleophile.[3][4] In contrast, the thiourea bond formed with lysine is generally more stable.[3]
Quantitative Comparison of Isothiocyanate Reactivity
Table 1: Reactivity of Benzyl Isothiocyanate with a Model Peptide Containing Cysteine and Lysine
| pH | Cysteine Modification (%) | Lysine Modification (%) |
| 6.5 | High | Negligible |
| 8.0 | High | Low |
Data extrapolated from studies on benzyl isothiocyanate reacting with a model nonapeptide. The study demonstrated a clear preference for cysteine modification, especially at lower pH values.
Table 2: Comparative Reactivity of Allyl Isothiocyanate with Amino Compounds
| Nucleophile | pH | Relative Reactivity |
| N-acetyl-cysteine | 7.4 | High |
| N-acetyl-lysine | 7.4 | Low |
| N-acetyl-lysine | 9.5 | Moderate |
This table illustrates the general principle that at physiological pH, the thiol group of a cysteine analogue is significantly more reactive towards an aliphatic isothiocyanate than the amine group of a lysine analogue. The reactivity of the lysine analogue increases with pH.
Alternative Reagents for Cysteine and Lysine Modification
A variety of reagents are available for the selective modification of cysteine and lysine residues, each with its own advantages and disadvantages.
Table 3: Comparison of Reagents for Cysteine and Lysine Modification
| Target Residue | Reagent Class | Advantages | Disadvantages |
| Cysteine | Maleimides | High reactivity and specificity for thiols at neutral pH. | The resulting thioether bond can be susceptible to hydrolysis and exchange. |
| Haloacetamides | Form a very stable thioether bond. | Can also react with other nucleophiles like histidine at higher pH. | |
| Isothiocyanates | Good specificity for thiols at physiological pH. | The dithiocarbamate linkage can be reversible. | |
| Lysine | NHS Esters | High reactivity with primary amines to form stable amide bonds. | Can have limited stability in aqueous solutions. |
| Isothiocyanates | Form stable thiourea bonds. | Requires alkaline pH for optimal reactivity with lysine. | |
| Reductive Amination | Forms a stable secondary amine linkage. | Requires a reducing agent which can potentially affect protein integrity. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the specificity of an isothiocyanate like this compound.
Protocol 1: Competitive Reaction with a Model Peptide
This protocol allows for the direct comparison of cysteine versus lysine reactivity in a controlled peptide system.
Materials:
-
Model peptide containing both a cysteine and a lysine residue (e.g., Ac-KCys-Gly-NH2)
-
This compound (3MP-ITC)
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 9.0
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the model peptide in water.
-
Prepare a stock solution of 3MP-ITC in a suitable organic solvent like DMSO.
-
Set up two reaction mixtures for each pH to be tested (7.4 and 9.0).
-
To each reaction tube, add the peptide solution to a final concentration of 1 mM in the respective PBS buffer.
-
Add 3MP-ITC to a final concentration of 1.1 mM (1.1 molar equivalents).
-
Incubate the reactions at room temperature for 2 hours.
-
Quench the reaction by adding an excess of a thiol-containing compound like dithiothreitol (DTT).
-
Analyze the reaction products by LC-MS to identify and quantify the modified peptides (cysteine-modified, lysine-modified, and unmodified).
Protocol 2: Kinetic Analysis using N-acetylated Amino Acids
This protocol measures the rate of reaction with individual amino acid analogues to determine reaction kinetics.
Materials:
-
N-acetyl-cysteine
-
N-acetyl-lysine
-
This compound (3MP-ITC)
-
Reaction buffer (e.g., phosphate buffer) at various pH values (e.g., 7.4, 8.0, 9.0)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare stock solutions of N-acetyl-cysteine, N-acetyl-lysine, and 3MP-ITC.
-
For each reaction, mix the N-acetylated amino acid and the reaction buffer in a cuvette or HPLC vial.
-
Initiate the reaction by adding the 3MP-ITC solution.
-
Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength (if the product has a chromophore) or by taking aliquots at different time points and analyzing them by HPLC to quantify the remaining reactants and the formed product.
-
Calculate the pseudo-first-order rate constant (k_obs) from the data.
Visualizing the Chemistry
The following diagrams illustrate the key chemical reactions and experimental workflows described in this guide.
Caption: Reaction pathways of this compound with Cysteine and Lysine residues.
Caption: Workflow for determining the specificity of 3MP-ITC using a model peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Morpholinopropyl Isothiocyanate and Other Isothiocyanates in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Comparative Potency of Isothiocyanates
The potency of isothiocyanate compounds in cancer research can be evaluated through various metrics, including their ability to induce protective cellular pathways and their direct cytotoxicity towards cancer cells.
3-Morpholinopropyl Isothiocyanate (3MP-ITC): A Potent Nrf2 Activator
3MP-ITC has been identified as an exceptionally strong inducer of the NF-E2-related factor-2 (Nrf2)-mediated antioxidant response element (ARE).[1][2] This pathway is crucial for cellular defense against oxidative stress and carcinogens. The primary study on 3MP-ITC demonstrated its ability to significantly increase the nuclear accumulation of Nrf2 in human hepatoma HepG2C8 cells.[1][2] This potent activation of the Nrf2 pathway suggests a strong potential for 3MP-ITC as a chemopreventive agent. However, to date, studies detailing its half-maximal inhibitory concentration (IC50) in various cancer cell lines, a standard measure of cytotoxicity, have not been published.
Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC): Cytotoxic Potency
In contrast to the current data on 3MP-ITC, the cytotoxic effects of SFN and PEITC have been extensively studied across a multitude of cancer cell lines. The following tables summarize the IC50 values for these compounds, providing a benchmark for the cytotoxic potential of isothiocyanates.
Table 1: Comparative IC50 Values of Sulforaphane (SFN) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | ~15-20 | 48 |
| MDA-MB-231 | Breast Cancer | ~20-30 | 48 |
| PC-3 | Prostate Cancer | ~15 | 48 |
| LNCaP | Prostate Cancer | ~10-15 | 48 |
| HT-29 | Colon Cancer | ~15 | 48 |
| Caco-2 | Colon Cancer | ~50 | 48 |
| A549 | Lung Cancer | ~20-30 | 48 |
| H460 | Lung Cancer | ~15 | 48 |
Table 2: Comparative IC50 Values of Phenethyl Isothiocyanate (PEITC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | ~5-10 | 48 |
| MDA-MB-231 | Breast Cancer | ~5-10 | 48 |
| PC-3 | Prostate Cancer | ~5 | 48 |
| LNCaP | Prostate Cancer | ~2-5 | 48 |
| HT-29 | Colon Cancer | ~10 | 48 |
| HCT116 | Colon Cancer | ~7.5 | 48 |
| A549 | Lung Cancer | ~10 | 48 |
| H1299 | Lung Cancer | ~7.5 | 48 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of compound potency. Below are protocols for key experiments used to assess the biological activity of isothiocyanates.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to determine the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to calculate the IC50 value of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the isothiocyanate compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Nrf2 Nuclear Translocation Assay (Western Blot)
This method is used to determine the translocation of the Nrf2 protein from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Treatment: Culture cells to 70-80% confluency and treat them with the isothiocyanate compound for a specified time.
-
Nuclear and Cytoplasmic Extraction: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit or a standard biochemical fractionation protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for Nrf2. Following washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction compared to the cytoplasmic fraction.
3. Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Cell Transfection: Stably or transiently transfect cells with a plasmid containing a luciferase reporter gene driven by an ARE promoter.
-
Compound Treatment: Plate the transfected cells and treat them with the isothiocyanate compound for a specified duration.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.
-
Data Normalization and Analysis: Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase). The fold induction of ARE-luciferase activity is calculated relative to the vehicle-treated control cells.
Visualizing the Mechanisms
Experimental Workflow for Potency Evaluation
The following diagram illustrates a typical workflow for evaluating the potency of an isothiocyanate compound.
Signaling Pathway of this compound (3MP-ITC)
This diagram depicts the signaling pathway activated by 3MP-ITC leading to the induction of Nrf2-mediated gene expression, as described in the literature.[1][2]
References
A Comparative Guide to Nrf2 Activators: 3-Morpholinopropyl Isothiocyanate Versus Other Modulators in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a host of diseases underpinned by oxidative stress. A variety of small molecules have been identified as Nrf2 activators, ranging from naturally occurring compounds to synthetic molecules. This guide provides an objective in vivo comparison of the synthetic isothiocyanate, 3-Morpholinopropyl isothiocyanate (3MP-ITC), with other prominent Nrf2 activators, namely the natural isothiocyanate Sulforaphane (SFN) and the clinically approved drug Dimethyl Fumarate (DMF). The performance of these activators is evaluated based on their ability to induce the expression of Nrf2 target genes in vivo, with a focus on NAD(P)H:quinone oxidoreductase 1 (NQO1), a key phase II detoxification enzyme.
Mechanism of Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as isothiocyanates and fumarates, can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes.
Nrf2 Signaling Pathway Activation
In Vivo Comparative Data
The following tables summarize the available quantitative data on the in vivo activation of Nrf2 by 3MP-ITC, Sulforaphane, and Dimethyl Fumarate in mouse models. The primary endpoint for comparison is the induction of the Nrf2 target gene product, NQO1, in the liver, a key organ for detoxification. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions should be considered when interpreting the results.
Table 1: In Vivo Nrf2 Activation by this compound (3MP-ITC)
| Animal Model | Tissue | Dose | Administration Route | Time Point | Endpoint | Fold Induction | Reference |
| Nrf2 (+/+) Mice | Liver | 40 mg/kg | Oral | 6 hours | NQO1 Protein | Significant Increase* | [1][2] |
*Note: The referenced study demonstrates a clear and significant increase in NQO1 protein expression via Western blot, but a specific fold-change value is not provided in the text. Visual estimation from the blot suggests a substantial induction.
Table 2: In Vivo Nrf2 Activation by Sulforaphane (SFN)
| Animal Model | Tissue | Dose | Administration Route | Time Point | Endpoint | Fold Induction | Reference |
| C57BL/6 Mice | Liver | Not specified | Oral | 12 hours | NQO1 Protein | ~1.9-fold | [3] |
| Murine Hepatoma Cells (in vivo context) | - | 1-2 µM (in vitro) | - | - | Quinone Reductase Activity | 3.0 to 3.5-fold | [4] |
Table 3: In Vivo Nrf2 Activation by Dimethyl Fumarate (DMF)
| Animal Model | Tissue | Dose | Administration Route | Time Point | Endpoint | Fold Induction | Reference |
| C57Bl/6J Mice | Liver | 25 mg/kg | Oral Gavage | 4 weeks | NQO1 mRNA | Robust Increase | [5] |
| EAE Mouse Model | Optic Nerve, Spinal Cord | 100 mg/kg | Oral Gavage | - | NQO1 mRNA | No Significant Change | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo Evaluation of Nrf2 Activators
In Vivo Administration of Nrf2 Activators in Mice
-
This compound (3MP-ITC):
-
Animals: 6- to 8-week-old male Nrf2 (+/+) mice were used.[2]
-
Compound Preparation: 3MP-ITC was administered orally.[2] The vehicle was not explicitly stated in the provided information.
-
Dosing: A single oral dose of 40 mg/kg body weight was administered.[2]
-
Procedure: Mice were treated for 6 hours before being sacrificed for tissue collection.[2]
-
-
Sulforaphane (SFN):
-
Animals: C57BL/6J mice were used.[6]
-
Compound Preparation: SFN was administered to the mice. The specific formulation and vehicle were not detailed in the provided search results.
-
Dosing: The exact dose was not specified in the text, but the study investigated the effects of SFN administration.[6]
-
Procedure: Liver tissues were collected from the mice for analysis.[6]
-
-
Dimethyl Fumarate (DMF):
-
Animals: Male C57Bl/6J mice were used.[5]
-
Compound Preparation: DMF was administered by daily oral gavage.[5] The vehicle was also used as a control.
-
Dosing: A dose of 25 mg/kg was used in the study investigating cholestasis.[5] In a multiple sclerosis model, a dose of 100 mg/kg was used.[7]
-
Procedure: Treatment was carried out for 4 weeks in the cholestasis model.[5]
-
Western Blot Analysis for Nrf2 Target Proteins (e.g., NQO1)
-
Tissue Homogenization:
-
Harvested liver tissue is homogenized in a suitable lysis buffer (e.g., RIPA buffer) containing a cocktail of protease inhibitors to prevent protein degradation.[8]
-
-
Protein Quantification:
-
The total protein concentration of the tissue lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the target protein (e.g., anti-NQO1 antibody).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
-
The light signal is captured using an imaging system, and the intensity of the bands corresponding to the target protein is quantified using densitometry software.[6]
-
The expression of the target protein is typically normalized to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.[6][8]
-
Summary and Conclusion
This guide provides a comparative overview of the in vivo efficacy of this compound, Sulforaphane, and Dimethyl Fumarate as Nrf2 activators. While direct comparative studies are scarce, the available data suggest that all three compounds are capable of inducing Nrf2 target genes in vivo. 3MP-ITC is highlighted as a "strong" and "exceptional" inducer, and while a precise fold-induction for NQO1 protein in the liver is not numerically stated, the qualitative data indicates a potent effect.[1][2] Sulforaphane demonstrates a clear, quantifiable induction of NQO1 protein and activity in vivo.[3][4] The in vivo efficacy of Dimethyl Fumarate in inducing Nrf2 target genes appears to be tissue- and context-dependent.[5]
For researchers and drug development professionals, the choice of an Nrf2 activator will depend on the specific application, desired potency, and pharmacokinetic profile. The synthetic nature of 3MP-ITC may offer advantages in terms of standardization and manufacturing compared to naturally derived compounds. However, further head-to-head in vivo studies are warranted to establish a definitive comparative potency and to fully elucidate the therapeutic potential of 3MP-ITC relative to other well-characterized Nrf2 activators. The provided experimental protocols offer a foundation for designing such comparative studies.
References
- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Tumor Promoting Effects of Sulforaphane on Diethylnitrosamine-Induced Murine Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Enhanced expression of Nrf2 in mice attenuates the fatty liver produced by a methionine- and choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Morpholinopropyl Isothiocyanate: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 3-Morpholinopropyl isothiocyanate (CAS No. 32813-50-6). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are summarized below.
Hazard Summary
| Category | Description |
| Signal Word | Danger[1] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314).[1] |
| Appearance | Yellow, irritating liquid.[1] |
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles. A face shield may also be required.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.
III. Spill and Waste Management Protocol
The following step-by-step protocol outlines the procedure for managing spills and disposing of waste containing this compound.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate non-essential personnel from the area and ensure the space is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as sand, silica gel, or a commercial chemical absorbent, to contain the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Waste Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
IV. Transportation and Disposal
The transportation and final disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.
Transportation Data
| Parameter | Value |
| UN Number | UN2922[1] |
| Proper Shipping Name | Corrosive liquid, toxic, n.o.s. (3-(4-Morpholinyl)propyl isothiocyanate)[1] |
| Hazard Class | 8[1] |
| Subsidiary Hazard Class | 6.1[1] |
| Packing Group | III[1] |
Disposal Guidelines
-
Waste containing this compound is classified as hazardous.[1]
-
Dispose of the chemical and its container at an approved waste disposal plant.[1]
-
Do not allow the chemical to enter drains or sewer systems.[1]
By following these procedures, you will ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's environmental health and safety (EHS) department for specific guidance.
References
Essential Safety and Operational Guide for 3-Morpholinopropyl Isothiocyanate
This guide provides critical safety and logistical information for the handling and disposal of 3-Morpholinopropyl isothiocyanate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Chemical and Hazard Identification
This compound is a corrosive and toxic chemical that requires stringent safety measures.[1] It is harmful upon ingestion, skin contact, or inhalation and can cause severe burns to the skin and eyes.[1]
| Hazard Identification | Classification |
| Physical State | Liquid |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled[1] |
| Skin Corrosion/Irritation | Causes skin burns[1] |
| Eye Damage/Irritation | Causes eye burns[1] |
| UN Number | UN2922[1] |
| Proper Shipping Name | Corrosive liquid, toxic, n.o.s. (3-(4-Morpholinyl)propyl isothiocyanate)[1] |
| Hazard Class | 8 (Corrosive)[1] |
| Subsidiary Hazard Class | 6.1 (Toxic)[1] |
| Packing Group | III[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required personal protective equipment.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] A face shield should be worn when there is a splash hazard.[2] | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[2] A lab coat and closed-toe shoes are mandatory.[2] Flame retardant and antistatic protective clothing is recommended.[2] | Prevents skin contact, which can lead to severe burns and irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when working with this chemical, especially when vapors or aerosols may be generated.[1][2] | Protects against the inhalation of toxic vapors, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[3]
-
Ensure that a calibrated chemical fume hood is operational and perform all handling of the substance within the hood.[1][3]
-
Verify that an eyewash station and safety shower are accessible and operational.[4]
-
Assemble and inspect all necessary PPE for integrity.
2. Handling:
-
Wear the appropriate PPE as specified in the table above.[1]
-
Handle the chemical in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1]
-
Avoid direct contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[5]
-
Keep the container tightly sealed when not in use.[1]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]
-
Decontaminate the work area and any equipment used.
-
Remove and properly store or dispose of contaminated PPE.[4]
Emergency Procedures
Immediate and appropriate responses to exposure are critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate the immediate area and restrict access.[4]
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Absorb the spill using an inert, non-combustible material such as sand or vermiculite.[4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Ventilate the area and thoroughly clean the spill site once the material has been removed.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including contaminated PPE and absorbent materials from spills, must be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[1][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the general trash.
Safe Handling and Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
